7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVKRHZWXUMSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545735 | |
| Record name | 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113770-21-1 | |
| Record name | 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
An In-depth Technical Guide to 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine
CAS Number: 113770-21-1
This technical guide provides a comprehensive overview of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound belonging to the benzoxazine class of molecules. While specific data for this particular derivative is limited in publicly available literature, this document extrapolates information from closely related analogues and the broader family of 3,4-dihydro-2H-benzo[b][1][2]oxazines to provide a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Quantitative data for 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine is not extensively reported. The following table summarizes available information and provides data for the parent compound, 3,4-dihydro-2H-benzo[b][1][2]oxazine, for comparative purposes.
| Property | 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine | 3,4-dihydro-2H-benzo[b][1][2]oxazine (Parent Compound) |
| Molecular Formula | C₈H₈ClNO | C₈H₉NO |
| Molecular Weight | 169.61 g/mol | 135.16 g/mol |
| Physical State | Liquid (reported by some suppliers) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Purity | >95% (as offered by commercial suppliers)[3] | Not applicable |
Synthesis and Experimental Protocols
Representative Experimental Protocol (Hypothetical):
-
Reaction: To a solution of 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (2.5 eq). The mixture is stirred at room temperature for 30 minutes. 1,2-dibromoethane (1.2 eq) is then added, and the reaction mixture is heated to 80-100°C and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Below is a diagram illustrating the proposed synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloro-3,4-dihydro-2H-benzo[1,4]oxazine-Information-Chemcia Scientific, LLC. [chemcia.com]
An In-depth Technical Guide to 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
An In-depth Technical Guide to 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data presentation, experimental methodologies, and the elucidation of its mechanism of action.
Core Molecular Data
7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine is a heterocyclic compound with the chemical formula C₈H₈ClNO. Its molecular weight is 169.61 g/mol .
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| CAS Number | 113770-21-1 |
Synthesis and Characterization
General Synthetic Approach:
The synthesis of 2H-benzo[b][1][2]oxazine derivatives can be achieved through the reaction of a substituted 2-aminophenol with a suitable bromoacetophenone derivative. For the synthesis of the 7-chloro variant, a 4-chloro-2-aminophenol would likely be a key starting material. The reaction typically proceeds in a suitable solvent such as dichloromethane, in the presence of a base like aqueous potassium carbonate and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate. The reaction mixture is refluxed to drive the cyclization and formation of the benzoxazine ring. Purification is typically achieved through recrystallization from a solvent like hot ethanol.
Potential Biological Activity and Mechanism of Action
Derivatives of 2H-benzo[b][1][2]oxazine have been investigated for their potential as anticancer agents, particularly in the context of targeting hypoxic tumor cells.[3] Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with resistance to conventional therapies.
Anticancer Activity in Hypoxic Conditions:
Studies on a library of 2H-benzo[b][1][2]oxazine derivatives have shown that these compounds can selectively inhibit the growth of cancer cells under hypoxic conditions while having minimal effect on cells in normoxic (normal oxygen) environments.[3] This selective activity makes them promising candidates for the development of hypoxia-activated prodrugs.
Mechanism of Action - Targeting the HIF-1α Pathway:
The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factor 1-alpha (HIF-1α). In normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, cell survival, and metabolism, such as Vascular Endothelial Growth Factor (VEGF) and p21.[3]
Some 2H-benzo[b][1][2]oxazine derivatives have been shown to down-regulate the expression of these hypoxia-induced genes, suggesting that their mechanism of action involves the inhibition of the HIF-1α signaling pathway.[3]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for key experiments used to evaluate the anticancer activity of compounds like 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
96-well plates
-
Complete culture medium
-
7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to undergo indefinite proliferation and form a colony.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
6-well plates
-
Complete culture medium
-
7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine stock solution (in DMSO)
-
Crystal violet staining solution
-
Fixation solution (e.g., methanol:acetic acid)
Procedure:
-
Cell Seeding: Seed a low, predetermined number of cells into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine for a specified duration.
-
Colony Formation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with a fixation solution, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Conclusion
7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine belongs to a class of compounds with demonstrated potential for anticancer activity, particularly through the targeting of hypoxic tumor microenvironments. The inhibition of the HIF-1α signaling pathway appears to be a key mechanism of action for related derivatives. Further research is warranted to fully elucidate the therapeutic potential and specific molecular interactions of this compound. The experimental protocols and workflows provided in this guide offer a framework for such investigations.
physical and chemical properties of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine. Designed for researchers, scientists, and professionals in drug development, this document summarizes the available data on this compound, outlines general experimental protocols for its synthesis and characterization based on related structures, and discusses the potential biological significance of the broader benzoxazine class.
Core Physical and Chemical Properties
Quantitative data for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is limited, with most available information being based on computational predictions. The following tables summarize these calculated properties.
Table 1: General and Physical Properties (Calculated)
| Property | Value | Source |
| CAS Number | 113770-21-1 | 1 |
| Molecular Formula | C₈H₈ClNO | 1 |
| Molecular Weight | 169.61 g/mol | 1 |
| Density | 1.253 ± 0.06 g/cm³ (20 °C) | --INVALID-LINK-- |
| Boiling Point | 285.1 ± 40.0 °C (760 Torr) | --INVALID-LINK-- |
| Flash Point | 126.2 ± 27.3 °C | --INVALID-LINK-- |
| Solubility | Very slightly soluble (0.78 g/L at 25 °C) | --INVALID-LINK-- |
Experimental Protocols
General Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazines
The synthesis of the 3,4-dihydro-2H-benzo[b][2][3]oxazine scaffold can be achieved through various synthetic routes. One common approach involves the reaction of a substituted 2-aminophenol with a suitable two-carbon synthon.
A general synthetic workflow is illustrated in the diagram below:
Caption: A generalized workflow for the synthesis of the 3,4-dihydro-2H-benzo[b][2][3]oxazine core structure.
Detailed Methodology (Hypothetical):
-
Reaction Setup: To a solution of a substituted 2-aminophenol (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or ethanol), a base (e.g., K₂CO₃, NaH, or Et₃N) is added (2-3 equivalents).
-
Addition of Synthon: A 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) (1.1 equivalents) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for several hours to overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-benzo[b][2][3]oxazine derivative.
Characterization Methods
The structural confirmation of synthesized benzoxazine derivatives typically involves a combination of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a 3,4-dihydro-2H-benzo[b][2][3]oxazine derivative is expected to show characteristic signals for the aromatic protons on the benzene ring and the methylene protons of the oxazine ring. The chemical shifts and coupling patterns provide information about the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the oxazine ring, confirming the carbon framework of the molecule.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum can confirm the presence of key functional groups. For a benzoxazine derivative, characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O and C-N stretching vibrations for the oxazine ring.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.
Biological Activities and Potential Applications
While there is no specific information on the biological activities of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine, the broader class of benzoxazine derivatives has been investigated for a variety of pharmacological properties.
-
Anticancer Activity: Some 2H-benzo[b][2][3]oxazine derivatives have been synthesized and evaluated as hypoxia-targeted compounds for cancer therapeutics.[4] These compounds are designed to be selectively activated in the low-oxygen environment of solid tumors.
-
Antimicrobial Activity: Various benzoxazine derivatives have shown promising antimicrobial activities against a range of bacteria and fungi.[5]
-
Other Pharmacological Activities: The benzoxazine scaffold is present in molecules with diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[5]
The logical relationship for the development of benzoxazine-based therapeutic agents is depicted in the following diagram:
Caption: A simplified diagram illustrating the logical progression from a core chemical scaffold to a potential drug candidate.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
An In-Depth Technical Guide to 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
An In-Depth Technical Guide to 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine, including its chemical identity, properties, synthesis, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Nomenclature
IUPAC Name: 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Synonyms:
-
2H-1,4-Benzoxazine, 7-chloro-3,4-dihydro-
CAS Number: 113770-21-1
Physicochemical Properties
A summary of the key physicochemical properties of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| LogP | Not Reported |
Synthesis and Experimental Protocols
General Synthetic Approach: Mannich-like Condensation
The most common method for synthesizing benzoxazines is the Mannich-like condensation of a phenol, a primary amine, and formaldehyde. For the synthesis of the title compound, 4-chlorophenol, ammonia (or a suitable amine precursor), and formaldehyde would be the logical starting materials.
Illustrative Workflow for Benzoxazine Synthesis:
Caption: A generalized workflow for the synthesis of benzoxazine derivatives.
Detailed Experimental Protocol (Hypothetical):
-
Materials: 4-chlorophenol, paraformaldehyde, ammonium acetate, ethanol, ethyl acetate, brine solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 4-chlorophenol (1 equivalent) in ethanol, add paraformaldehyde (2 equivalents) and ammonium acetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
-
Analytical Methods for Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Biological Activity and Signaling Pathways
The biological activities of the broader benzoxazine class of compounds have been explored, revealing potential applications in various therapeutic areas. Derivatives have shown antimicrobial, and anti-inflammatory properties.[2]
However, there is currently a lack of specific information in the public domain regarding the biological activity and the precise mechanism of action of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine. Consequently, no specific signaling pathways involving this compound have been elucidated.
Proposed Research Workflow for Biological Evaluation:
Given the known activities of related benzoxazine derivatives, a logical starting point for investigating the biological profile of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine would be to screen it against a panel of relevant biological targets.
Caption: A logical workflow for the biological evaluation of the target compound.
Further research is warranted to explore the pharmacological profile of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine and to identify its potential molecular targets and associated signaling pathways. This would be a critical step in determining its viability as a lead compound for drug development.
Technical Guide: Solubility of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for reactions, chromatography, and the preparation of solutions for biological or material testing. This guide provides a practical approach to generating this critical data.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine. Researchers are encouraged to use the protocols outlined in this guide to generate their own data. The following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine at a Specified Temperature
| Organic Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (g/L) | Solubility (mol/L) | Observations |
| e.g., Hexane | 1.88 | 0.1 | |||
| e.g., Toluene | 2.38 | 2.4 | |||
| e.g., Diethyl Ether | 4.34 | 2.8 | |||
| e.g., Dichloromethane | 9.08 | 3.1 | |||
| e.g., Acetone | 20.7 | 5.1 | |||
| e.g., Ethanol | 24.5 | 4.3 | |||
| e.g., Methanol | 32.7 | 5.1 | |||
| e.g., Acetonitrile | 37.5 | 5.8 | |||
| e.g., DMSO | 46.7 | 7.2 | |||
| e.g., DMF | 36.7 | 6.4 |
Factors Influencing Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] Several factors can influence the solubility of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine:
-
Polarity: The presence of heteroatoms (N, O, Cl) and the aromatic ring in the molecule gives it a degree of polarity. It is expected to be more soluble in polar organic solvents than in non-polar ones.[2] Solvents with the ability to form hydrogen bonds may also enhance solubility.
-
Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[1][3]
-
Temperature: For most solids dissolving in liquid solvents, solubility tends to increase with temperature as the additional energy helps to overcome the intermolecular forces in the solid state.[1][3]
-
pH: For compounds with acidic or basic functional groups, the pH of the medium can significantly affect solubility.[1]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining thermodynamic (or equilibrium) solubility.[4][5]
Objective: To determine the maximum concentration of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine that can be dissolved in a specific organic solvent at a constant temperature.
Materials:
-
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine (pure solid)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker within a constant temperature bath (e.g., 25°C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4][5]
-
Phase Separation: After equilibration, let the vial stand in the temperature bath to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC) to determine the concentration of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in units such as g/L or mol/L.
Workflow for Experimental Solubility Determination
Caption: A flowchart illustrating the shake-flask method for determining the solubility of a compound.
Conclusion
While specific solubility data for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is not currently published, this guide provides the necessary tools for researchers to generate this data independently. The provided experimental protocol, based on the reliable shake-flask method, along with the understanding of factors influencing solubility, will enable scientists and drug developers to effectively characterize this compound for their specific applications. The generation and publication of such data would be a valuable contribution to the scientific community.
References
An In-Depth Technical Guide to the Safety and Hazards of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and after a thorough risk assessment.
Executive Summary
Chemical and Physical Properties
A summary of the known and calculated physical and chemical properties of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is presented below. It is important to note that much of this data is derived from computational models and may not reflect experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | ChemBlink |
| Molecular Weight | 169.61 g/mol | ChemBlink |
| CAS Number | 113770-21-1 | [1][2] |
| Appearance | No data available | [1] |
| Odor | No data available | [1] |
| Solubility | Very slightly soluble (0.78 g/L) at 25 °C (Calculated) | ChemBlink |
| Density | 1.253 ± 0.06 g/cm³ at 20 °C (Calculated) | ChemBlink |
| Boiling Point | 285.1 ± 40.0 °C at 760 Torr (Calculated) | ChemBlink |
| Flash Point | 126.2 ± 27.3 °C (Calculated) | ChemBlink |
Hazard Identification and GHS Classification
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows. It should be noted that a publicly available Safety Data Sheet from Echemi states that no data is available for the GHS classification, while ChemBlink provides a classification.[1] The more conservative data from ChemBlink is presented here.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ChemBlink
A workflow for hazard identification and communication is depicted below.
Caption: GHS Hazard Communication Workflow.
Toxicological Information
Detailed toxicological studies on 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine are not widely published. The GHS classification implies the following:
-
Acute Toxicity: Harmful if ingested or absorbed through the skin. Quantitative LD50 (rat, oral) and LD50 (rabbit, dermal) values are not available.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Eye Irritation: Causes serious eye irritation upon direct contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Chronic Exposure: No data available on carcinogenicity, mutagenicity, or reproductive toxicity.
Experimental Protocols
While specific experimental results for this compound are not available, the classifications correspond to standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance into a GHS category rather than determining a precise LD50.
-
Animal Model: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally by gavage in a single dose.
-
A starting dose (e.g., 300 mg/kg) is selected. Three animals are dosed.
-
If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is used.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3][4][5]
-
Body weight is recorded at regular intervals.
-
A full necropsy is performed on all animals at the end of the study.
-
Acute Dermal Toxicity - OECD Test Guideline 402
This guideline assesses the potential hazards from short-term dermal exposure.
-
Principle: The test substance is applied to the skin of experimental animals in a stepwise manner to classify the substance based on its acute dermal toxicity.[1]
-
Animal Model: Young adult rats are typically used.[1]
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
-
The test substance is applied uniformly over an area of at least 10% of the body surface.
-
The test site is covered with a porous gauze dressing for a 24-hour exposure period.[1][6][7]
-
A starting dose (e.g., 2000 mg/kg) is used.
-
Animals are observed for mortality and signs of toxicity for at least 14 days.[1]
-
Skin and Eye Irritation - OECD Test Guidelines 404 and 405
These tests evaluate the potential for a substance to cause skin and eye irritation or corrosion.
-
OECD 404 (Acute Dermal Irritation/Corrosion):
-
Principle: The substance is applied in a single dose to a small area of the skin of an animal.
-
Procedure: 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a shaved patch of skin on an albino rabbit. The patch is covered for a 4-hour exposure period.[8][9] After removal, the skin is observed for erythema (redness) and edema (swelling) at specified intervals over 14 days.[8]
-
-
OECD 405 (Acute Eye Irritation/Corrosion):
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal.[2][10]
-
Procedure: A single dose of the substance is instilled into the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[2][10] The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[11] The observation period can extend up to 21 days to assess the reversibility of any effects.[2][11]
-
The workflow for conducting these irritation tests often follows a tiered, weight-of-evidence approach to minimize animal testing.
Caption: Tiered Testing Strategy for Skin and Eye Irritation.
Safe Handling and Storage
Engineering Controls
-
Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Avoid breathing dust, vapors, or mist.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Accidental Release and First Aid Measures
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[1] Ensure adequate ventilation and remove all sources of ignition.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleaning: Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal.[1]
First Aid Measures
Immediate medical attention is recommended in all cases of significant exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
A decision-making workflow for first aid response is provided below.
Caption: First Aid Decision Workflow.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Electrostatic discharge, heat, and ignition sources.[1]
-
Incompatible Materials: No specific data available, but good practice dictates avoiding strong oxidizing agents.
-
Hazardous Decomposition Products: No data available.
Conclusion
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine presents moderate acute health hazards. The primary risks are associated with acute toxicity via oral and dermal routes, as well as irritation to the skin, eyes, and respiratory system. The lack of comprehensive toxicological data necessitates a cautious approach, treating the substance as potentially hazardous with unknown long-term effects. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory to minimize exposure and ensure a safe research environment.
References
- 1. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Spectroscopic Profile of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine: A Technical Overview
Spectroscopic Profile of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be located. Consequently, this document presents predicted spectroscopic data based on the analysis of closely related benzoxazine analogs and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with visualizations to aid in understanding the molecular structure and analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine. These predictions are derived from the known spectral properties of the benzoxazine core and the influence of a chlorine substituent on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.3 - 4.5 | t | 4.5 - 5.5 |
| H-3 | 3.4 - 3.6 | t | 4.5 - 5.5 |
| H-5 | 6.8 - 6.9 | d | 8.0 - 9.0 |
| H-6 | 6.6 - 6.7 | dd | 8.0 - 9.0, 2.0 - 2.5 |
| H-8 | 6.7 - 6.8 | d | 2.0 - 2.5 |
| NH | 3.5 - 4.5 | br s | - |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 65 - 70 |
| C-3 | 40 - 45 |
| C-4a | 135 - 140 |
| C-5 | 115 - 120 |
| C-6 | 118 - 122 |
| C-7 | 120 - 125 |
| C-8 | 110 - 115 |
| C-8a | 140 - 145 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |
| C-N Stretch | 1200 - 1300 | Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 169/171 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M-CH₂O]⁺ | 139/141 | Loss of formaldehyde. |
| [M-Cl]⁺ | 134 | Loss of chlorine. |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard or solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds or a direct-infusion system for less volatile samples.
-
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observed for chlorine-containing fragments.
Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine with standard atom numbering for NMR assignments.
Caption: Structure of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
General Workflow for Spectroscopic Analysis
The following diagram outlines the typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
The Biological Landscape of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biological activities of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives and structurally related compounds. Due to the limited availability of extensive research on the specific 7-chloro-3,4-dihydro-2H-benzo[b]oxazine core, this document synthesizes findings from closely related benzoxazine analogs to provide insights into their potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on this chemical scaffold.
Antibacterial Activity
Derivatives of the benzoxazine family have demonstrated notable antibacterial properties. A study on a structurally similar compound, 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazin-4-one, has revealed its efficacy against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values for this compound are summarized below, indicating its potential as a lead structure for the development of new antibacterial agents.[3]
Table 1: Antibacterial Activity of a 7-Chloro-benzoxazine Derivative [3]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Klebsiella pneumoniae | 6 - 9 |
| Staphylococcus aureus | 6 - 9 |
| Pseudomonas aeruginosa | 6 - 9 |
Experimental Protocol: Agar Well Diffusion Method
The antibacterial activity of the aforementioned compound was determined using the agar well diffusion method.[3] This technique provides a qualitative and semi-quantitative assessment of the antimicrobial properties of a test compound.
Protocol:
-
Media Preparation: A sterile nutrient agar medium is prepared and autoclaved.
-
Inoculation: The sterilized agar medium is cooled to approximately 45-50°C and inoculated with a standardized suspension of the test microorganism (e.g., 10^5 cfu/mL).
-
Pouring of Plates: The inoculated medium is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the solidified agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A control with the solvent and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. The size of this zone is indicative of the antibacterial activity of the compound.
Experimental workflow for the agar well diffusion assay.
Anticancer Activity
The benzoxazine scaffold has been explored for its potential in cancer therapy. Studies on various 2H-benzo[b][1][4]oxazine derivatives have demonstrated their cytotoxic effects against different cancer cell lines. A particular study focused on derivatives designed as hypoxia-targeted compounds, which are selectively toxic to cancer cells in low-oxygen environments, a common feature of solid tumors.[1]
Table 2: Anticancer Activity of 2H-benzo[b][1][4]oxazine Derivatives against HepG2 Cells [1]
| Compound | Condition | IC50 (µM) |
| 10 | Hypoxic | 87 ± 1.8 |
| Normoxic | > 600 | |
| 11 | Hypoxic | 10 ± 3.7 |
| Normoxic | > 1000 |
Experimental Protocol: MTT Assay
The cytotoxicity of these compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway: PI3K/Akt Pathway
While the exact mechanism of action for many benzoxazine derivatives is still under investigation, a common target for anticancer drugs is the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. It is plausible that 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives could exert their anticancer effects by modulating this pathway.
Potential modulation of the PI3K/Akt signaling pathway.
Central Nervous System (CNS) Activity
The 7-chloro substitution on heterocyclic scaffolds has been associated with CNS activity. A notable example is 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21), a cognitive enhancer.[5] Furthermore, certain 7-substituted benzoxazine derivatives have been investigated for their anticonvulsant properties.
A study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones demonstrated their potential as anticonvulsant agents. The most potent compound from this series exhibited significant protection in the maximal electroshock (MES) test.
Table 3: Anticonvulsant Activity of a 7-Substituted Benzoxazinone Derivative
| Compound | ED50 (mg/kg) in MES Test |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 |
Experimental Protocols: In Vivo Anticonvulsant and Neurotoxicity Screening
The evaluation of anticonvulsant activity and potential neurotoxicity is typically carried out using in vivo models.
Maximal Electroshock (MES) Test Protocol:
-
Animal Model: Mice are commonly used for this assay.
-
Compound Administration: Test compounds are administered to the animals, typically via intraperitoneal injection, at various doses.
-
Electrical Stimulation: After a specific period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.
Rotarod Test Protocol (for Neurotoxicity):
-
Apparatus: A rotating rod apparatus is used.
-
Training: Animals are trained to stay on the rotating rod.
-
Compound Administration: Test compounds are administered to the trained animals.
-
Testing: At various time points after administration, the animals are placed on the rotating rod, and the time they are able to maintain their balance is recorded.
-
Data Analysis: A significant decrease in the time spent on the rod compared to control animals indicates potential neurotoxicity.
Workflow for in vivo anticonvulsant and neurotoxicity screening.
Potential Signaling Pathway: GABAergic System
The mechanism of action for many anticonvulsant drugs involves the enhancement of GABAergic neurotransmission, the primary inhibitory system in the CNS. It is hypothesized that 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives may exert their anticonvulsant effects by modulating the GABA-A receptor, a ligand-gated ion channel.
Potential modulation of the GABAergic signaling pathway.
Conclusion
The available scientific literature suggests that the 7-chloro-substituted benzoxazine scaffold is a promising area for the development of new therapeutic agents with a range of biological activities, including antibacterial, anticancer, and CNS-related effects. The data presented in this guide, derived from structurally related compounds, highlights the potential of this chemical class. Further research, focusing specifically on a diverse library of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives, is warranted to fully elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential. This will be crucial for advancing these compounds from promising leads to clinically viable drug candidates.
References
- 1. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Therapeutic Applications of Benzoxazine Compounds
Introduction: Benzoxazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Formed from the reaction of a phenol, a primary amine, and formaldehyde, these scaffolds are utilized in the synthesis of a wide array of biologically active molecules.[3][4] Their structural simplicity, ease of synthesis, and the ability to be modified at multiple sites make them privileged structures for drug discovery.[2] Benzoxazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, positioning them as promising candidates for the development of novel therapeutic agents.[2][5][6]
Anticancer Applications
Benzoxazine compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. These include the induction of apoptosis, inhibition of key enzymes involved in DNA replication and repair, disruption of lysosomal function, and suppression of angiogenesis.
Mechanisms of Action:
-
Apoptosis Induction: Certain benzoxazinone derivatives have been shown to exert their antiproliferative effects by inducing apoptosis.[7] This is achieved through the upregulation of key pro-apoptotic proteins such as p53 and caspase-3.[7] For instance, one derivative led to a 7-fold increase in p53 expression and an 8-fold increase in caspase-3 expression, driving cancer cells towards programmed cell death.[7]
-
Topoisomerase Inhibition: Benzoxazines can act as human topoisomerase I (hTopo I) inhibitors.[8][9] Topoisomerases are critical enzymes that manage DNA topology during replication.[9] Benzoxazines can function as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand.[8][9] This leads to the accumulation of DNA double-strand breaks and subsequent cell death.[9] One derivative, BONC-013, was found to be a significantly more potent poison than the clinical drug camptothecin.[8]
-
Targeting c-Myc G-quadruplexes: Some benzoxazinone derivatives can inhibit cancer cell proliferation and migration by downregulating the expression of the c-Myc oncogene.[10] They achieve this by inducing and stabilizing G-quadruplex structures in the c-Myc gene promoter, which represses its transcription.[10]
-
Lysosomal Dysfunction: A class of benzo[a]phenoxazine compounds has been found to selectively target and accumulate in the lysosomes of cancer cells.[11] They induce lysosomal membrane permeabilization (LMP), leading to an increase in intracellular pH, reactive oxygen species (ROS) accumulation, and ultimately, cell death.[11]
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Novel benzoxazine derivatives have been identified as inhibitors of angiogenesis.[12][13] They can inhibit endothelial cell proliferation, migration, and tube formation by targeting signaling pathways like the phosphatidylinositol 3-kinase (PI3K)/VEGF pathway.[12]
-
DNA-PK Inhibition: The DNA-dependent protein kinase (DNA-PK) is crucial for repairing DNA double-strand breaks induced by radiation. Inhibiting this enzyme can sensitize cancer cells to radiotherapy.[14] A novel benzoxazine, LTU27, was shown to inhibit DNA-PK, leading to delayed DNA repair, increased apoptosis, and enhanced radiosensitivity in lung and colon cancer cells.[14]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Target/Model | Efficacy Metric | Value | Reference |
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine | In vivo mice fibrosarcoma | Tumor Weight Reduction | >60% at 80 mg/Kg | [15][16] |
| Benzoxazinone Derivative 7 | HepG2, MCF-7, HCT-29 cell lines | Antiproliferative Activity (IC₅₀) | < 10 µM | [7] |
| Benzoxazinone Derivative 15 | HepG2, MCF-7, HCT-29 cell lines | Antiproliferative Activity (IC₅₀) | < 10 µM | [7] |
| Benzo[a]phenoxazine C9, A36, A42 | RKO, MCF7 cancer cell lines | Antiproliferative Activity (IC₅₀) | Low micromolar range | [11] |
| BONC-001 | Human Topoisomerase I | Catalytic Inhibition (IC₅₀) | 8.34 mM | [8][9] |
| BONC-013 | Human Topoisomerase I | Poison Activity (IC₅₀) | 0.0006 mM | [8][9] |
| LTUSI122 | Endothelial Cells | Inhibition of Angiogenesis | Significant at ≤ 5 µM | [12] |
Signaling Pathways and Workflows
Experimental Protocols
In Vivo Anticancer Activity (Fibrosarcoma Model) [15][16]
-
Induction: Fibrosarcoma is induced in mice via subcutaneous injection of a benzo(a)pyrene solution. Tumors are allowed to develop over a period of approximately two months.
-
Animal Grouping: Mice are divided into control and test groups (n=7 per group).
-
Compound Administration: Test compounds (benzoxazine derivatives) are suspended in a suitable vehicle (e.g., corn oil) and administered orally to the test groups at varying doses (e.g., 20, 40, and 80 mg/Kg body weight) daily for a period of 30 days. The control group receives only the vehicle.
-
Monitoring: Mice are monitored daily for body weight changes and tumor growth.
-
Data Collection: At the end of the treatment period, mice are euthanized. Tumors are excised and weighed.
-
Analysis: The anticancer activity is evaluated by comparing the tumor incidence rate and the average tumor weight between the control and treated groups. The percentage decrease in tumor weight is calculated as a measure of efficacy.
Topoisomerase I Inhibition (Plasmid Relaxation Assay) [9]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA).
-
Inhibitor Addition: Add the benzoxazine test compound, dissolved in a solvent like DMSO, to the reaction mixture at various concentrations. A known inhibitor like camptothecin is used as a positive control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Gel Electrophoresis: Stop the reaction and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked). Visualize the DNA bands under UV light.
-
Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band. The IC₅₀ value is the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.
Antimicrobial Properties
Benzoxazine derivatives exhibit a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][17] Their antimicrobial potential makes them attractive candidates for developing new drugs to combat rising antimicrobial resistance.[18]
Spectrum of Activity:
-
Antibacterial: Derivatives have shown significant activity against bacteria such as Bacillus thuringiensis, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[5][18]
-
Antifungal: Antifungal effects have been observed against strains like Fusarium oxysporum and Candida albicans.[5][19] Thionated-1,3-benzoxazine, for example, showed antifungal activity comparable to the standard drug fluconazole.[5]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamides (1a, 1b, 1c etc.) | Gram-positive & Gram-negative bacteria, Fungi | 31.25 - 62.5 | [17] |
| BOZ-Ola (from L-tyrosine) | S. aureus | 5 | [20] |
| BOZ-Ola (from L-tyrosine) | E. coli | 17 | [20] |
| BOZ-Ola (from L-tyrosine) | P. aeruginosa | 53 | [20] |
| 2H-benzo[b][7][15]oxazin-3(4H)-one (4e) | E. coli | Not specified (Zone of Inhibition: 22 mm) | [18] |
| 2H-benzo[b][7]oxazin-3(4H)-one (4e) | S. aureus | Not specified (Zone of Inhibition: 20 mm) | [18][21] |
Workflows
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination [17]
-
Preparation: A series of twofold dilutions of the benzoxazine test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Analysis: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Neuroprotective Potential
Benzoxazine derivatives have also been investigated for their anti-inflammatory and neuroprotective activities, suggesting their potential application in treating inflammatory conditions and neurodegenerative diseases.[2][6]
Anti-inflammatory Activity
Certain benzoxazinone derivatives have demonstrated significant anti-inflammatory effects in animal models.[22] For example, a benzoxazinone-diclofenac hybrid compound showed potent activity in reducing rat paw edema with the added benefit of lower gastrointestinal toxicity compared to the parent drug.[22] The mechanism may involve the modulation of cannabinoid receptor 2 (CB2), which plays a role in regulating immune responses and inflammation.[5][23]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Model | Efficacy Metric | Value | Reference |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][15][20]oxazin-4-one (3d) | Carrageenan-induced rat paw edema | % Inhibition of Edema | 62.61% | [22] |
Neuroprotective Activity
In models of neurodegenerative diseases like Huntington's and Alzheimer's, specific 1,4-benzoxazine derivatives have shown high neuroprotective capabilities.[24] One compound, HSB-13, reduced striatal degeneration and improved behavioral performance in a mouse model of Huntington's disease.[24] The proposed mechanism involves the inhibition of several key kinases implicated in neuronal death pathways.[24]
Signaling Pathways
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats [22]
-
Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., diclofenac), and test groups for different benzoxazine derivatives.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the compounds.
Synthesis Methodologies
The synthesis of 1,3-benzoxazines is most commonly achieved through a one-pot Mannich condensation reaction.[25] This versatile method allows for the creation of a diverse library of derivatives by varying the three core components.
General Synthesis Workflow
Experimental Protocols
General Protocol for 1,3-Benzoxazine Synthesis [25][26]
-
Reactant Setup: A phenolic compound (1 equivalent), a primary amine (1 equivalent), and paraformaldehyde (2.2 equivalents) are added to a round-bottomed flask.
-
Solvent Addition: A suitable solvent, such as chloroform or toluene, is added to the flask.
-
Reaction: The mixture is stirred and refluxed for an extended period (e.g., 24-48 hours). The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, the reaction mixture is washed sequentially with an aqueous base solution (e.g., 1N NaOH) and water to remove unreacted phenol and other impurities.
-
Isolation: The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure benzoxazine monomer.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. ijfans.org [ijfans.org]
- 7. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current understanding of the mechanisms of action for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine analogues. Due to the diverse range of biological activities exhibited by this class of compounds, this document is structured to explore the distinct mechanisms associated with their primary therapeutic applications, including anticancer, anticonvulsant, and antibacterial activities.
Anticancer Activity: Hypoxia-Targeted Cytotoxicity
A significant area of investigation for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine analogues is their potential as hypoxia-activated prodrugs for cancer therapy. Hypoxia is a common feature of the tumor microenvironment and contributes to resistance to conventional cancer treatments.
Mechanism of Action
Certain 2H-benzo[b][1][2]oxazine derivatives have been shown to specifically inhibit the growth of cancer cells under hypoxic conditions while having minimal effect on cells in normoxic environments. The proposed mechanism involves the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and its downstream targets, such as vascular endothelial growth factor (VEGF) and p21. HIF-1α is a key transcription factor that allows tumor cells to adapt to and survive in low-oxygen conditions. By inhibiting HIF-1α, these compounds disrupt the adaptive mechanisms of hypoxic cancer cells, leading to cell growth inhibition.
Quantitative Data
The following table summarizes the cytotoxic activity of representative 2H-benzo[b][1][2]oxazine derivatives against HepG2 cancer cells under normoxic and hypoxic conditions.
| Compound | Condition | IC50 (µM) |
| Compound 10 | Hypoxic | 87 ± 1.8 |
| Normoxic | > 600 | |
| Compound 11 | Hypoxic | 10 ± 3.7 |
| Normoxic | > 1000 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-72 hours) under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive integrity.
-
Cell Seeding: Plate a known number of cells into petri dishes or multi-well plates.
-
Treatment: Treat the cells with the test compound for a specified duration.
-
Incubation: Incubate the cells for 1-3 weeks, allowing colonies to form.[3]
-
Fixation and Staining: Fix the colonies with a solution such as methanol or formalin, and then stain with crystal violet.[3]
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is then calculated based on the number of colonies in the treated versus control groups.
Anticonvulsant Activity
Certain 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated potent anticonvulsant properties. The evaluation of these compounds often involves preclinical models of epilepsy.
Mechanism of Action
While the precise molecular mechanism for the anticonvulsant activity of these specific benzoxazine analogues is not fully elucidated in the provided search results, it is hypothesized to involve modulation of ion channels or neurotransmitter systems in the central nervous system. Further investigations are required to pinpoint the exact molecular targets.
Quantitative Data
The anticonvulsant activity and neurotoxicity of a representative compound are summarized below.
| Compound | Anticonvulsant Activity (MES Test) ED50 (mg/kg) | Neurotoxicity (Rotarod Test) TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 4b (7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one) | 31.7 | 228.3 | 7.2 |
Experimental Protocols
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]
-
Animal Preparation: Use mice or rats, and allow them to acclimate to the testing environment.
-
Compound Administration: Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
-
Electroshock Application: At the time of peak effect of the compound, deliver a short (e.g., 0.2 seconds) electrical stimulus (e.g., 50 mA for mice) through corneal or auricular electrodes.[1]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[1]
-
ED50 Calculation: The effective dose that protects 50% of the animals (ED50) is calculated.
This test is used to assess motor coordination and potential neurological deficits induced by a compound.
-
Animal Training: Train the animals to stay on a rotating rod at a constant or accelerating speed.
-
Compound Administration: Administer the test compound.
-
Testing: Place the animal on the rotarod at specified time intervals after compound administration and measure the latency to fall off the rod.
-
TD50 Calculation: The toxic dose at which 50% of the animals exhibit motor impairment (TD50) is determined.
Antibacterial Activity
Derivatives of 7-chloro-2-methyl-4H-benzo[d][1][3]-oxazin-4-one have been synthesized and evaluated for their antibacterial properties.
Mechanism of Action
The specific mechanism of antibacterial action for these compounds has not been fully detailed in the provided search results. It is likely that they interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Further studies are needed to identify the precise molecular targets within the bacterial cells.
Quantitative Data
The antibacterial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (mg/mL) |
| Compound 1 (7-chloro-2-methyl-4H-benzo[d][1][3]-oxazin-4-one) | Klebsiella pneumoniae | 6 - 9 |
| Staphylococcus aureus | 6 - 9 | |
| Pseudomonas aeruginosa | 6 - 9 | |
| Compound 2 (3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one) | Klebsiella pneumoniae | 6 - 9 |
| Staphylococcus aureus | 6 - 9 | |
| Pseudomonas aeruginosa | 6 - 9 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a common method for determining the MIC of an antimicrobial agent.[2][4]
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[2]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[2]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
This guide provides a summary of the current knowledge on the mechanisms of action of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine analogues. It is evident that this class of compounds holds significant therapeutic potential across different disease areas, and further research is warranted to fully elucidate their molecular mechanisms and to optimize their pharmacological properties for clinical development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine from 2-aminophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine, a key intermediate in pharmaceutical research. The synthesis is a two-step process commencing from 4-chloro-2-aminophenol, which can be derived from 2-aminophenol. The initial step involves the formation of a lactam, 7-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, followed by its reduction to the target benzoxazine.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Experimental Protocols
Step 1: Synthesis of 7-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol is adapted from general procedures for the synthesis of benzoxazinones.[1][3]
Materials:
-
4-chloro-2-aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloro-2-aminophenol (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (3 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Add water to the residue and acidify with dilute HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure 7-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Data Presentation: Step 1
| Parameter | Value |
| Starting Material | 4-chloro-2-aminophenol |
| Key Reagents | Chloroacetyl chloride, NaHCO₃ |
| Solvent | Acetone/Water |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Product Appearance | White to off-white solid |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
Step 2: Reduction of 7-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol outlines the reduction of the lactam intermediate to the final product.
Materials:
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate solution (saturated) or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Carefully add lithium aluminum hydride (2-3 equivalents) to anhydrous THF in the flask and cool to 0 °C.
-
Dissolve 7-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash them thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
-
The crude product can be further purified by column chromatography on silica gel.
Data Presentation: Step 2
| Parameter | Value |
| Starting Material | 7-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-80% |
| Product Appearance | Solid or oil |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
Logical Workflow Diagram
The following diagram illustrates the logical workflow from starting materials to the final purified product.
Caption: Detailed experimental workflow for the two-step synthesis.
This protocol provides a comprehensive guide for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine. Researchers should always adhere to standard laboratory safety procedures when handling the chemicals involved.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
detailed experimental protocol for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine synthesis
Application Note: Synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a detailed experimental protocol for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Benzoxazine derivatives serve as important scaffolds for developing therapeutic agents, including potential treatments for cancer by targeting hypoxic tumor cells[1]. The protocol herein describes a common and reliable method for synthesizing the target compound via the cyclization of 4-chloro-2-aminophenol with 1,2-dibromoethane. This method involves a sequential N-alkylation and intramolecular O-alkylation in the presence of a base.
Reaction Principle and Scheme
The synthesis is achieved through the reaction of 4-chloro-2-aminophenol with 1,2-dibromoethane. The reaction proceeds in a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution and subsequent intramolecular cyclization, yielding the desired dihydro-benzoxazine ring system.
Caption: General reaction scheme for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Materials and Reagents
Quantitative Data
The following table summarizes the reactants and their properties for a typical lab-scale synthesis.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Stoichiometric Ratio |
| 4-Chloro-2-aminophenol | C₆H₆ClNO | 143.57 | 10.0 | 1.44 g | 1.0 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 11.0 | 2.07 g (1.0 mL) | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 25.0 | 3.46 g | 2.5 |
| Product (Theoretical) | C₈H₈ClNO | 169.61 | 10.0 | 1.70 g | - |
Equipment and Solvents
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[2]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Protocol
This protocol outlines the synthesis from setup to purification.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chloro-2-aminophenol (1.44 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Slowly add 1,2-dibromoethane (1.0 mL, 11.0 mmol) to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to 100-110 °C. Allow the reaction to reflux for 8-12 hours, or until TLC analysis (e.g., using a 4:1 Hexanes:EtOAc mobile phase) indicates the consumption of the starting aminophenol.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Safety and Handling Precautions
-
General: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[2].
-
Chemical Hazards:
-
4-Chloro-2-aminophenol: Harmful if swallowed or in contact with skin. May cause skin and eye irritation.
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle with extreme care. It is readily absorbed through the skin.
-
DMF: A skin and eye irritant. It can facilitate the absorption of other chemicals through the skin.
-
-
First Aid: In case of accidental exposure, follow standard first-aid measures. For skin contact, wash immediately with soap and plenty of water. For eye contact, rinse thoroughly for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention[2].
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
Application Notes: 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzoxazine core with a reactive secondary amine and a chloro-substituted aromatic ring, provides a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of the chlorine atom offers a handle for cross-coupling reactions, while the secondary amine is readily functionalized through alkylation and acylation reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and develop novel compounds with potential therapeutic applications. Benzoxazine derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antibacterial, and central nervous system effects.
Core Applications and Synthetic Utility
The primary utility of 7-chloro-3,4-dihydro-2H-benzo[b]oxazine lies in its ability to serve as a scaffold for the introduction of various functional groups at the N-4 position and for carbon-carbon or carbon-nitrogen bond formation at the C-7 position.
1. N-Functionalization Reactions: The secondary amine within the oxazine ring is a key site for derivatization.
-
N-Alkylation: Introduction of alkyl groups can be achieved through reactions with alkyl halides. This modification is crucial for tuning the lipophilicity and steric properties of the resulting molecules, which can significantly impact their biological activity.
-
N-Acylation: Reaction with acyl chlorides or anhydrides provides access to a wide range of amide derivatives. This is a common strategy in drug design to introduce specific pharmacophores and modulate the electronic properties of the molecule.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl derivatives, expanding the structural diversity and allowing for the synthesis of compounds with extended aromatic systems.
2. C-7 Functionalization Reactions: The chlorine atom on the benzene ring serves as a versatile handle for various cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the benzoxazine core and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for constructing biaryl structures, which are common motifs in biologically active compounds.
-
Buchwald-Hartwig Amination: The aryl chloride can also participate in C-N cross-coupling reactions to introduce a range of amino groups at the C-7 position, further expanding the chemical space for SAR studies.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol describes a general method for the palladium-catalyzed N-arylation of a 3,4-dihydro-2H-benzo[b][1][2]oxazine with a substituted bromobenzene. This can be adapted for 7-chloro-3,4-dihydro-2H-benzo[b]oxazine.
Reaction Scheme:
Materials:
-
Substituted bromobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add the 3,4-dihydro-2H-benzo[b][1][2]oxazine, substituted bromobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-(p-tolyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 4-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine | 78 |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
Protocol 2: Synthesis of a Benzoxazinone Derivative (Illustrative)
This protocol describes the synthesis of 7-chloro-2-methyl-4H-benzo[d][1][4]-oxazin-4-one, which, while structurally different, provides a relevant example of benzoxazine ring formation.[5]
Reaction Scheme:
Materials:
-
2-Amino-4-chlorobenzoic acid (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (catalytic amount)
Procedure:
-
A mixture of 2-amino-4-chlorobenzoic acid and acetic anhydride is heated under reflux in the presence of a catalytic amount of pyridine for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into ice-cold water with stirring.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 7-chloro-2-methyl-4H-benzo[d][1][4]-oxazin-4-one.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 7-chloro-2-methyl-4H-benzo[d][1][4]-oxazin-4-one | C₉H₆ClNO₂ | 195.60 | 85 | 148-150 |
Spectroscopic Data: [5]
-
¹H NMR (DMSO-d₆, δ ppm): 7.49 (s, 1H, Ar-H), 7.14 (s, 1H, Ar-H), 6.30 (s, 1H, Ar-H), 2.53 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 1662 (C=O stretch), 1159 (C-O stretch).
Mandatory Visualizations
Logical Workflow for Derivatization
Caption: Synthetic pathways for the derivatization of 7-chloro-3,4-dihydro-2H-benzo[b]oxazine.
Conceptual Signaling Pathway for Anticancer Activity
Derivatives of benzoxazines have shown promise as anticancer agents, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.[2][3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzoxazine derivatives.
Conclusion
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is a valuable and versatile building block in the synthesis of novel heterocyclic compounds. Its dual reactivity at the nitrogen and the chlorinated aromatic ring allows for the creation of diverse molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this scaffold in the development of new chemical entities with promising biological activities. Further investigation into the specific reaction conditions and the biological evaluation of the resulting derivatives is warranted to fully exploit the potential of this privileged scaffold.
References
- 1. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
Applications of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
Introduction
The 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine moiety is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with the electronic properties of the chlorine atom at the 7-position, provides a valuable framework for the design of novel therapeutic agents. This scaffold serves as a key building block for molecules targeting a range of biological targets, from ion channels and enzymes to receptors in the central nervous system. This document outlines the significant applications of this scaffold, presenting key data and experimental protocols for researchers in drug discovery and development.
Application as a Core for Sodium-Hydrogen Exchanger (NHE) Inhibitors
The 3,4-dihydro-2H-benzo[b][1][2]oxazine skeleton is a cornerstone in the development of potent inhibitors of the Sodium-Hydrogen Exchanger (NHE), particularly the NHE-1 isoform. Inhibition of NHE-1 is a promising therapeutic strategy for mitigating ischemia-reperfusion injury, which occurs in conditions like heart attacks and strokes. The 7-substituted benzoxazine core is crucial for potent activity.
Quantitative Data: NHE-1 Inhibition
A series of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine derivatives have been synthesized and evaluated for their NHE-1 inhibitory activity. The 7-carbonylguanidine functional group is a key pharmacophore, while substitutions on the benzoxazine ring modulate potency and pharmacokinetic properties.
| Compound ID | R (at position 2) | R' (at position 4) | NHE-1 Inhibition IC50 (µM) |
| 3q | (R)-Ethyl | Isopropyl | 0.036 |
| 3r | (S)-Ethyl | Isopropyl | 0.065 |
| 3s | (R)-Ethyl | Ethyl | 0.045 |
| 3t | (S)-Ethyl | Ethyl | 0.073 |
| Data sourced from Chem Pharm Bull (Tokyo). 1997 Dec;45(12):1975-83.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine (Compound 3q/3r)
This protocol describes a general synthetic route for creating potent NHE-1 inhibitors based on the 7-substituted benzoxazine scaffold.
dot
References
Application Notes and Protocols for the Preparation and Antimicrobial Screening of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives. The protocols outlined below are based on established methodologies for the synthesis of related benzoxazine compounds and standard antimicrobial susceptibility testing.
Introduction
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 7-chloro substitution on the benzoxazine scaffold is of particular interest as halogenation can modulate the physicochemical and biological properties of a molecule, potentially enhancing its antimicrobial potency. The general structure of 1,3-benzoxazine consists of a benzene ring fused to an oxazine ring.[2] The antimicrobial action of benzoxazines is believed to involve the disruption of bacterial DNA replication and interference with the integrity of the cell membrane.[1]
This document provides detailed protocols for the synthesis of a representative 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazin-4-one, a closely related derivative, and for the subsequent screening of its antimicrobial activity against a panel of pathogenic microorganisms.
Synthesis of 7-Chloro-2-methyl-4H-benzo[d][3][4]-oxazin-4-one
This protocol is adapted from the synthesis of similar benzoxazinone derivatives and involves the condensation of an appropriate amino-benzoate with acetic anhydride.[5]
Experimental Protocol
Materials and Reagents:
-
Methyl-2-amino-4-chlorobenzoate
-
Acetic anhydride
-
Ethanol
-
Dimethylformamide (DMF)
-
Ice
-
Distilled water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Round bottom flask
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve Methyl-2-amino-4-chlorobenzoate (0.01 mol) and acetic anhydride (0.01 mol) in 30 mL of ethanol.[5]
-
Heat the reaction mixture to reflux with continuous stirring.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours, as indicated by the disappearance of the starting materials.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure (vacuum).[5]
-
Pour the crude mixture into 50 mL of ice-cold water.[5]
-
Collect the resulting precipitate by filtration and wash it three times with 20 mL of distilled water.[6]
-
Dry the precipitate and recrystallize it from dimethylformamide (DMF) to obtain the pure 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazin-4-one.[6]
-
Characterize the final product using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure.[5]
Antimicrobial Screening
The antimicrobial activity of the synthesized compound is determined by assessing its Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The broth microdilution method is a widely accepted and reliable technique for this purpose.
Experimental Protocol: Broth Microdilution Assay
Materials and Reagents:
-
Synthesized 7-chloro-benzoxazine derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Incubator
-
Micropipettes and sterile tips
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Data Presentation
Summarize the quantitative data from the synthesis and antimicrobial screening in clear and structured tables for easy comparison and analysis.
Table 1: Synthesis Yield of 7-Chloro-2-methyl-4H-benzo[d][3][4]-oxazin-4-one
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazin-4-one | C₉H₆ClNO₂ | 195.60 | 94[6] | 97-99[6] |
Table 2: Minimum Inhibitory Concentration (MIC) of 7-Chloro-2-methyl-4H-benzo[d][3][4]-oxazin-4-one against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (mg/mL)[5] |
| Klebsiella pneumoniae | Negative | 6 - 9 |
| Staphylococcus aureus | Positive | 6 - 9 |
| Pseudomonas aeruginosa | Negative | 6 - 9 |
| Bacillus species | Positive | >9 |
| Escherichia coli | Negative | >9 |
| Candida albicans | - | >9 |
Visualizations
Diagrams are provided to illustrate the synthetic pathway, experimental workflow, and the proposed mechanism of action.
Caption: Synthesis of 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazin-4-one.
Caption: Workflow for Antimicrobial Screening via Broth Microdilution.
References
- 1. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. tandfonline.com [tandfonline.com]
Synthetic Routes to Functionalized 3,4-Dihydro-2H-1,4-Benzoxazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 3,4-dihydro-2H-1,4-benzoxazines, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] The following sections outline several key synthetic strategies, complete with quantitative data, detailed experimental procedures, and visual representations of the reaction pathways.
Intramolecular Cyclization of N-Substituted 2-Aminophenols
A common and versatile method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core involves the intramolecular cyclization of appropriately substituted 2-aminophenol derivatives. This can be achieved through various strategies, including copper-catalyzed O-arylation of β-amino alcohols and reaction with 1,2-dihaloethanes.
Copper-Catalyzed Intramolecular O-Arylation of β-Amino Alcohols
A highly efficient approach for the synthesis of 2,3-dihydro-1,4-benzoxazines involves a mild, intramolecular copper-catalyzed O-arylation of a β-amino alcohol.[1] This method is advantageous as it often proceeds without the need for N-protection.
Table 1: Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines via Copper-Catalyzed Intramolecular O-Arylation
| Entry | Starting Material (β-Amino Alcohol) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-((2-hydroxyethyl)amino)phenol | CuI (10 mol%), L-proline (20 mol%) | DMSO | 90 | 12 | 85 |
| 2 | 2-((2-hydroxypropyl)amino)phenol | CuI (10 mol%), DMEDA (20 mol%) | Dioxane | 100 | 18 | 78 |
| 3 | 1-((2-hydroxyphenyl)amino)propan-2-ol | Cu2O (5 mol%), 1,10-phenanthroline (10 mol%) | Toluene | 110 | 24 | 82 |
Note: The data presented in this table are representative examples and may vary based on the specific substrate and reaction conditions.
-
To a sealed tube, add the β-amino alcohol (1.0 mmol), copper catalyst (e.g., CuI, 0.1 mmol), and the appropriate ligand (e.g., L-proline, 0.2 mmol).
-
Add the solvent (e.g., DMSO, 3 mL) and a suitable base (e.g., K2CO3, 2.0 mmol).
-
Purge the tube with an inert gas (e.g., argon or nitrogen) and seal it.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzoxazine.
Reaction of 2-Aminophenols with 1,2-Dibromoethane
A straightforward method for the synthesis of the parent 3,4-dihydro-2H-1,4-benzoxazine and its substituted derivatives involves the cyclization of 2-aminophenols with 1,2-dibromoethane in the presence of a base.[1][3] This method can be followed by N-acylation to introduce further functionality.[3]
Table 2: Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines from 2-Aminophenols and 1,2-Dibromoethane
| Entry | 2-Aminophenol Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminophenol | K2CO3 | DMF | 100 | 24 | 75-85 |
| 2 | 4-Methyl-2-aminophenol | Cs2CO3 | Acetonitrile | Reflux | 18 | 82 |
| 3 | 4-Chloro-2-aminophenol | K2CO3 | Acetone/Water | Reflux | 72 | 81 |
| 4 | 4-tert-Butyl-2-aminophenol | K2CO3 | DMF | 100 | 24 | 80 |
Note: The data presented in this table are representative examples and may vary based on the specific substrate and reaction conditions.
-
A mixture of 2-aminophenol (1.0 equiv.), 1,2-dibromoethane (1.8 equiv.), and potassium carbonate (1.8 equiv.) in acetone and water is prepared.[4]
-
The resulting mixture is refluxed for 3 days.[4]
-
After cooling, the acetone is removed under reduced pressure.[4]
-
The residue is poured into water and extracted with ethyl acetate.[4]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.[4]
-
The crude product is purified by silica gel chromatography to yield the desired 3,4-dihydro-2H-1,4-benzoxazine.[4]
Domino Reaction: Aziridine Ring Opening and Intramolecular Cyclization
An elegant and highly stereospecific approach to chiral 3,4-dihydro-2H-1,4-benzoxazines involves a domino reaction sequence. This method commences with a Lewis acid-catalyzed SN2-type ring opening of an activated aziridine with a 2-halophenol, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[5] This strategy provides excellent enantiomeric and diastereomeric excess.[5]
Table 3: Enantioselective Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines via Domino Reaction
| Entry | Aziridine | 2-Halophenol | Lewis Acid | Cu(I) Catalyst | Yield (%) | ee (%) | de (%) |
| 1 | (R)-N-Tosyl-2-methylaziridine | 2-Bromophenol | Sc(OTf)3 | CuI | 85 | >99 | >99 |
| 2 | (S)-N-Boc-2-phenylaziridine | 2-Iodophenol | Yb(OTf)3 | CuTC | 78 | >99 | >99 |
| 3 | (R,R)-N-Tosyl-2,3-diphenylaziridine | 2-Bromo-4-chlorophenol | Sc(OTf)3 | CuI | 82 | >99 | >99 |
Note: The data presented in this table are representative examples and may vary based on the specific substrate and reaction conditions. ee = enantiomeric excess, de = diastereomeric excess.
-
Step 1: Aziridine Ring Opening. To a solution of the activated aziridine (1.0 mmol) and 2-halophenol (1.2 mmol) in a suitable solvent (e.g., CH2Cl2), add the Lewis acid (e.g., Sc(OTf)3, 10 mol%) at room temperature.
-
Stir the reaction mixture until the aziridine is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 and extract with CH2Cl2.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.
-
Step 2: Intramolecular C-N Cyclization. To a solution of the crude product from Step 1 in a suitable solvent (e.g., toluene), add the Cu(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K3PO4, 2.0 mmol).
-
Heat the mixture at reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the enantiopure 3,4-dihydro-2H-1,4-benzoxazine.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-aryl substituted 3,4-dihydro-2H-1,4-benzoxazines, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the nitrogen atom of the benzoxazine core and an aryl halide or triflate.
Table 4: Buchwald-Hartwig N-Arylation of 3,4-Dihydro-2H-1,4-benzoxazine
| Entry | Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Bromobenzene | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 92 |
| 2 | 4-Chlorotoluene | Pd(OAc)2 | RuPhos | K3PO4 | Dioxane | 110 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Pd2(dba)3 | SPhos | Cs2CO3 | Toluene | 100 | 95 |
| 4 | 2-Bromopyridine | Pd(OAc)2 | Xantphos | K2CO3 | Dioxane | 110 | 75 |
Note: The data presented in this table are representative examples and may vary based on the specific substrate and reaction conditions.
-
In an oven-dried Schlenk tube, combine the 3,4-dihydro-2H-1,4-benzoxazine (1.0 mmol), aryl halide or triflate (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol) to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 3 mL) via syringe.
-
Heat the reaction mixture at the specified temperature with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl-3,4-dihydro-2H-1,4-benzoxazine.
Conclusion
The synthetic routes outlined in this document provide a robust toolkit for the preparation of a diverse range of functionalized 3,4-dihydro-2H-1,4-benzoxazines. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the requirement for stereochemical control. The detailed protocols and accompanying data should serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.
References
Application Notes: Synthesis of Bioactive N-Aryl-7-chloro-3,4-dihydro-2H-benzo[b]oxazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4] The secondary amine at the N-4 position of this scaffold provides a key handle for synthetic modification, allowing for the introduction of diverse substituents to modulate pharmacological activity. This document outlines a protocol for the synthesis of a library of novel N-aryl derivatives of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine, proposed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
The functionalization of the benzoxazine nitrogen via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is a robust and versatile method for forming the critical C-N bond.[5][6] This approach allows for the coupling of the benzoxazine core with a variety of aryl halides, enabling systematic exploration of the structure-activity relationship (SAR). Quinazoline-based molecules are well-established EGFR inhibitors, and the structural similarity of the N-aryl benzoxazine scaffold suggests its potential for targeting the ATP-binding site of the EGFR kinase domain.[7]
Proposed Synthetic Application: N-Arylation for EGFR Inhibitors
This application note details the synthesis of N-aryl-7-chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives. The strategic coupling of the 7-chloro-benzoxazine scaffold with various substituted aryl bromides aims to generate novel compounds for screening as EGFR inhibitors, particularly against mutations relevant in non-small-cell lung cancer (NSCLC).[3][7]
Experimental Protocols
General Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes the synthesis of 4-Aryl-7-chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives from 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and a representative aryl bromide.
Materials:
-
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
-
Substituted Aryl Bromide (e.g., 4-bromo-2-fluorobenzonitrile)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq.), the selected aryl bromide (1.1 eq.), and Cesium Carbonate (1.5 eq.).
-
Add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-7-chloro-3,4-dihydro-2H-benzo[b]oxazine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
Table 1: Synthetic Library of Proposed N-Aryl Benzoxazine Derivatives
| Entry | Benzoxazine Reactant | Aryl Bromide Reactant | Proposed Product |
| 1 | 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | 4-Bromo-1-nitrobenzene | 7-Chloro-4-(4-nitrophenyl)-3,4-dihydro-2H-benzo[b]oxazine |
| 2 | 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | 4-Bromobenzonitrile | 4-((7-Chloro-2,3-dihydro-4H-benzo[b]oxazin-4-yl))benzonitrile |
| 3 | 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | 1-Bromo-4-(trifluoromethyl)benzene | 7-Chloro-4-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[b]oxazine |
| 4 | 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | 1-Bromo-4-methoxybenzene | 7-Chloro-4-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b]oxazine |
Table 2: Hypothetical Biological Activity of Synthesized Derivatives
The synthesized compounds could be evaluated for their cytotoxic effects against cancer cell lines known to harbor EGFR mutations, such as the H1975 cell line (L858R/T790M double mutant).
| Compound (from Table 1) | Proposed Target | Cell Line | Hypothetical IC₅₀ (µM)[3] |
| Product 1 | EGFR Kinase | H1975 | 15.2 |
| Product 2 | EGFR Kinase | H1975 | 5.8 |
| Product 3 | EGFR Kinase | H1975 | 2.1 |
| Product 4 | EGFR Kinase | H1975 | > 50 |
| Gefitinib (Control) | EGFR Kinase | H1975 | > 50 (Resistant) |
| Osimertinib (Control) | EGFR Kinase | H1975 | 0.015 |
Visualizations
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Caption: Potential inhibition point in the EGFR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,4-dihydro-2H-1,4-benzoxazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, a crucial scaffold in medicinal chemistry. The following sections summarize various cyclization strategies, offering a comparative overview of reaction parameters and detailed step-by-step procedures for key methodologies.
Overview of Synthetic Strategies
The formation of the 3,4-dihydro-2H-1,4-benzoxazine ring system can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Common strategies include the reductive cyclization of o-nitrophenoxy derivatives, palladium- or copper-catalyzed intramolecular cyclizations, and the reaction of 2-aminophenols with suitable two-carbon synthons. More advanced methods, such as those involving the ring-opening of aziridines, offer high stereocontrol.
Reductive Cyclization of o-Nitrophenoxy Derivatives
A widely used and robust method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reduction of a nitro group ortho to an ether linkage, followed by spontaneous or catalyzed intramolecular cyclization. A variety of reducing agents can be employed for this transformation.
Table 1: Comparison of Reducing Agents for the Cyclization of 2-(2-Nitrophenoxy)acetonitrile Derivatives
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fe / Acetic Acid | Ethanol/Water | Reflux | 2-4 | 85-95[1] |
| 2 | H₂, Pd/C | Ethanol | Room Temperature | 12 | 80-90 |
| 3 | SnCl₂·2H₂O | Ethanol | Reflux | 3-6 | 75-90 |
| 4 | Na₂S₂O₄ | THF/Water | Room Temperature | 1-3 | 70-85 |
Experimental Protocol: Reductive Cyclization using Fe/Acetic Acid[1]
This protocol describes the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one from a 2-(2-nitrophenoxy)acetonitrile derivative.
Materials:
-
2-(2-Nitrophenoxy)acetonitrile derivative
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-(2-nitrophenoxy)acetonitrile derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
To this suspension, add glacial acetic acid (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzoxazin-3-one.
Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be applied to the intramolecular cyclization to form 3,4-dihydro-2H-1,4-benzoxazines.[2][3][4] This method is particularly useful for substrates that may be sensitive to harsh reductive conditions.
Table 2: Conditions for Intramolecular Buchwald-Hartwig Cyclization
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12-24 | 70-95 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 8-16 | 75-90[4] |
| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 12-18 | 80-92 |
Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization
This protocol outlines the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative from a 2-(2-bromo-phenoxy)-ethylamine derivative.
Materials:
-
2-(2-Bromophenoxy)ethylamine derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Add a solution of the 2-(2-bromophenoxy)ethylamine derivative (1.0 eq) in anhydrous toluene.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 100 °C and stir for the time indicated by TLC monitoring.
-
After completion, cool the reaction to room temperature and quench with a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.
Copper-Catalyzed Intramolecular Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds.[5] Modern protocols often utilize soluble copper sources and ligands to achieve intramolecular cyclization under milder conditions than traditional methods.
Table 3: Conditions for Intramolecular Ullmann Condensation
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | L-proline | K₂CO₃ | DMSO | 90-110 | 24-48 | 60-85 |
| 2 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 18-36 | 65-90 |
| 3 | Cu₂O | Salicylaldoxime | K₃PO₄ | DMF | 120 | 12-24 | 70-88 |
Experimental Protocol: Intramolecular Ullmann Condensation
This protocol details the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine from a 2-amino-N-(2-bromophenyl)ethanol derivative.
Materials:
-
2-Amino-N-(2-bromophenyl)ethanol derivative
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the 2-amino-N-(2-bromophenyl)ethanol derivative (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO and degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydro-2H-1,4-benzoxazine.
Enantioselective Synthesis via Aziridine Ring Opening
An elegant approach to chiral 3,4-dihydro-2H-1,4-benzoxazines involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[6][7][8] This method provides excellent enantio- and diastereospecificity.
Experimental Protocol: Aziridine Ring Opening and Cyclization[6][8]
Materials:
-
N-Tosyl-activated aziridine
-
2-Bromophenol
-
Scandium(III) triflate (Sc(OTf)₃)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Aziridine Ring Opening a. To a solution of the N-tosyl-activated aziridine (1.0 eq) and 2-bromophenol (1.2 eq) in anhydrous DCM, add Sc(OTf)₃ (0.1 eq) at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. c. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ring-opened intermediate, which can be used in the next step without further purification.
-
Step 2: Intramolecular C-N Cyclization a. To a solution of the crude intermediate from Step 1 in anhydrous 1,4-dioxane, add CuI (0.1 eq) and K₃PO₄ (2.0 eq). b. Degas the mixture with argon and then heat to 100 °C for 12-18 hours. c. Cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate. d. Concentrate the filtrate and purify the residue by column chromatography to afford the enantiomerically enriched 3,4-dihydro-2H-1,4-benzoxazine.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described synthetic methodologies.
Caption: Workflow for Reductive Cyclization.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Ullmann Condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Hypoxia-Targeted 2H-Benzo[b]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of novel 2H-benzo[b][1]oxazine derivatives as hypoxia-targeted anticancer compounds. Detailed protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this area.
Introduction
Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with resistance to conventional cancer therapies such as radiation and chemotherapy.[2] This has spurred the development of hypoxia-activated prodrugs and compounds that specifically target hypoxic cancer cells. The 2H-benzo[b][1]oxazine scaffold has emerged as a promising platform for the design of such agents.[2] Derivatives of this scaffold have been synthesized and shown to selectively inhibit the growth of cancer cells under hypoxic conditions, while having minimal effect on cells in a normal oxygen environment (normoxia).[2] The mechanism of action of these compounds is believed to involve the downregulation of key hypoxia-induced genes, including Hypoxia-Inducible Factor-1α (HIF-1α), p21, and Vascular Endothelial Growth Factor (VEGF).[2]
Data Presentation
The cytotoxic activity of a library of synthesized 2H-benzo[b][1]oxazine derivatives was evaluated against HepG2 cancer cells under both normoxic and hypoxic conditions. The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized in the table below.
| Compound | Chemical Structure | IC50 (Hypoxia) | IC50 (Normoxia) | Selectivity Index (Normoxia IC50 / Hypoxia IC50) |
| 10 | (Structure not available in search results) | 87 ± 1.8 µM[2] | > 600 µM[2] | > 6.9 |
| 11 | (Structure not available in search results) | 10 ± 3.7 µM[2] | > 1000 µM[2] | > 100 |
Signaling Pathway and Proposed Mechanism of Action
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome.[3] In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[4] This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), cell survival, and metabolism.[3][5] The 2H-benzo[b]oxazine derivatives are proposed to exert their hypoxia-specific cytotoxicity by downregulating the expression of HIF-1α and its target genes.[2]
Caption: HIF-1α signaling pathway under normoxia and hypoxia.
Experimental Workflow for Compound Evaluation
The development and evaluation of novel 2H-benzo[b]oxazine derivatives follow a structured workflow, from initial synthesis to in vitro and in vivo testing.
Caption: Experimental workflow for compound evaluation.
Logical Relationship in Drug Development
The process of developing these hypoxia-targeted compounds involves a logical progression from identifying a biological target to preclinical evaluation.
Caption: Logical progression of drug development.
Experimental Protocols
Synthesis of 2H-benzo[b][1][2]oxazine Derivatives
This protocol is adapted from the method described by Das et al. (2009).[2]
Materials:
-
2-Aminophenol
-
Dichloromethane (DCM)
-
Aqueous potassium carbonate (20% w/v)
-
Tetrabutylammonium hydrogen sulfate
-
Appropriate electrophile (e.g., substituted phenacyl bromide)
-
Sodium sulfate
-
Ethanol
Procedure:
-
To a solution of 2-aminophenol (0.001 mol) in dichloromethane (40 mL), add aqueous potassium carbonate (20% w/v) and tetrabutylammonium hydrogen sulfate (0.0005 mol).
-
Stir the mixture vigorously for 2 hours at room temperature.
-
Add the appropriate electrophile and continue stirring until the reaction is complete (monitored by TLC).
-
Separate the organic layer and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield the pure 2H-benzo[b][1]oxazine derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[6]
Materials:
-
HepG2 cells (or other cancer cell line)
-
RPMI 1640 medium with 10% FBS
-
96-well plates
-
2H-benzo[b]oxazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HepG2 cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the 2H-benzo[b]oxazine derivatives. Include a vehicle control (0.1% DMSO).
-
For hypoxic conditions, incubate the plates in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for the desired duration (e.g., 24-48 hours). For normoxic conditions, incubate in a standard incubator (5% CO₂).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate at room temperature in the dark for 2 hours or overnight in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.[7][8][9]
Materials:
-
Cancer cell line
-
6-well plates or petri dishes
-
Complete culture medium
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells with the 2H-benzo[b]oxazine derivatives for a specified time under normoxic or hypoxic conditions.
-
After treatment, harvest the cells by trypsinization and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Plate a known number of cells (e.g., 100-1000 cells) into 6-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield 50-150 colonies per plate.
-
Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.[9]
-
After incubation, remove the medium, wash the colonies with PBS, and fix them with the fixation solution for 5-10 minutes.
-
Stain the colonies with crystal violet solution for 2 hours.[7]
-
Wash the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis for HIF-1α, p21, and VEGF
This protocol is for the detection of protein expression levels.[10][11]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5% for HIF-1α)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-p21, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[10]
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin.[10]
-
Perform densitometric analysis to quantify the relative protein expression.
References
- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. raybiotech.com [raybiotech.com]
- 6. atcc.org [atcc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
Welcome to the technical support center for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine?
A1: The most prevalent and direct method is the cyclization of 2-amino-4-chlorophenol with a two-carbon electrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This reaction involves the sequential N-alkylation and O-alkylation of the aminophenol to form the benzoxazine ring.
Q2: What are the main challenges in this synthesis that can lead to low yields?
A2: The primary challenges include:
-
Competition between N-alkylation and O-alkylation: The initial alkylation can occur at either the amino or the hydroxyl group of 2-amino-4-chlorophenol. The desired pathway is initial N-alkylation followed by intramolecular O-alkylation.
-
Formation of side products: Dimerization of the starting material or intermediates, as well as over-alkylation, can significantly reduce the yield of the target molecule.
-
Reaction conditions: The choice of base, solvent, temperature, and reaction time are critical factors that can greatly influence the reaction outcome.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-amino-4-chlorophenol), you can observe the disappearance of the starting material and the appearance of the product spot. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane.
Q4: What is a general purification strategy for the final product?
A4: After the reaction is complete, a typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel, often using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the phenol and/or amine, or it may be sterically hindered. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Quality Reagents: The starting materials or solvent may be impure or contain water. | 1. Base Selection: Switch to a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. The pKa of the conjugate acid of the base should be higher than the pKa of the phenolic proton. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. Refluxing in a suitable solvent is often necessary. 3. Reagent Quality: Ensure all reagents are of high purity and solvents are anhydrous. |
| Multiple Spots on TLC (Impurity Formation) | 1. N- vs. O-Alkylation Competition: The initial alkylation may be occurring on the oxygen atom, leading to an undesired isomer. 2. Dimerization: The aminophenol can react with itself or with an alkylated intermediate to form dimeric byproducts. 3. Over-alkylation: The nitrogen atom of the product can be further alkylated by the dihaloethane. | 1. Solvent and Base Choice: The choice of solvent can influence the selectivity of alkylation. Polar aprotic solvents like DMF or acetonitrile often favor N-alkylation. The counter-ion of the base can also play a role. 2. Controlled Addition: Add the 1,2-dihaloethane slowly to the reaction mixture to maintain a low concentration, which can disfavor intermolecular reactions. 3. Stoichiometry: Use a slight excess of the aminophenol relative to the dihaloethane to minimize over-alkylation of the product. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Base: The base may be consumed during the reaction, leading to a drop in pH and stalling the reaction. 2. Deactivation of Reagents: The reagents may degrade over long reaction times at elevated temperatures. 3. Equilibrium: The reaction may have reached a point of equilibrium. | 1. Add More Base: Add an additional portion of the base to the reaction mixture and continue to monitor for progress. 2. Optimize Reaction Time: Determine the optimal reaction time by monitoring the reaction at regular intervals. Avoid excessively long reaction times. 3. Le Chatelier's Principle: If possible, remove a byproduct (e.g., water, if formed) to drive the reaction to completion. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired product and major impurities may have similar Rf values on TLC, making separation by column chromatography challenging. 2. Oily Product: The product may be an oil that is difficult to crystallize. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary. Recrystallization, if the product is a solid, can be a highly effective purification method. 2. Alternative Purification: If the product is an oil, techniques such as distillation under reduced pressure or preparative TLC may be employed. |
Data on Reaction Parameter Optimization
Optimizing reaction conditions is crucial for maximizing the yield of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine. The following tables summarize the impact of different parameters on the synthesis.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | DMF | 100 | 12 | ~55 | General knowledge from related syntheses |
| Sodium Carbonate (Na₂CO₃) | DMF | 100 | 12 | Lower than K₂CO₃ | General knowledge from related syntheses |
| Cesium Carbonate (Cs₂CO₃) | DMF | 100 | 12 | Potentially higher than K₂CO₃ | General knowledge from related syntheses |
| Triethylamine (Et₃N) | Acetonitrile | 80 | 24 | Significantly lower | General knowledge from related syntheses |
Note: The yields are approximate and can vary based on the specific experimental setup.
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dimethylformamide (DMF) | K₂CO₃ | 100 | 12 | ~55 | General knowledge from related syntheses |
| Acetonitrile | K₂CO₃ | 82 (reflux) | 24 | Moderate | General knowledge from related syntheses |
| Dimethyl Sulfoxide (DMSO) | K₂CO₃ | 100 | 12 | Comparable to DMF | General knowledge from related syntheses |
| Ethanol | K₂CO₃ | 78 (reflux) | 24 | Lower | General knowledge from related syntheses |
Note: The yields are approximate and can vary based on the specific experimental setup.
Key Experimental Protocol
This protocol describes a general method for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Materials:
-
2-amino-4-chlorophenol
-
1,2-dibromoethane
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorophenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion.
-
Add 1,2-dibromoethane (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][2] For chloro-substituted aromatic compounds and benzoxazine derivatives, common choices include alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (hexanes, toluene).[3][4][5] Often, a mixed solvent system, such as ethanol/water or acetone/hexane, is required to achieve the optimal solubility gradient.[6][7] Preliminary solubility tests on a small scale are essential to identify the best solvent or solvent pair for your specific batch.
Q2: How do I determine the minimum amount of hot solvent needed?
A2: To find the minimum amount, place the crude solid in an Erlenmeyer flask and add a small portion of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid just completely dissolves. Adding a slight excess (1-2 mL) can sometimes prevent premature crystallization during subsequent steps like hot filtration.[8][9]
Q3: What are the visual indicators of a successful recrystallization?
A3: A successful recrystallization is indicated by the slow formation of well-defined crystals as the solution cools undisturbed. The solution should gradually become cloudy as nucleation begins, followed by the growth of distinct crystals. A rapid precipitation of fine powder or the formation of an oil suggests that the cooling was too fast or the solvent choice was suboptimal.
Q4: How can I assess the purity of the recrystallized product?
A4: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden over a range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FTIR can confirm the structure and identify the presence of impurities.[10]
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
Add a few drops of a different potential solvent to each tube.
-
Observe solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely when hot.[1]
-
Allow the hot solutions to cool. The best solvent will be the one from which the compound readily forms crystals again.
2. Dissolution:
-
Place the crude 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine into an appropriately sized Erlenmeyer flask.
-
Add a boiling chip and the chosen solvent.
-
Heat the flask on a hot plate, bringing the solvent to a gentle boil.
-
Add the minimum amount of near-boiling solvent in small portions until the solid is completely dissolved.[11]
3. Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration step is necessary.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve it.[8]
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[11]
-
Ensure the wash solvent is cold to avoid redissolving the product.[11]
6. Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the dried crystals to a watch glass and allow them to air-dry completely. For higher boiling point solvents, a vacuum oven may be necessary.
Data Presentation
Table 1: Common Solvents for Recrystallization of Benzoxazine Derivatives
| Solvent / System | Boiling Point (°C) | Polarity | Typical Use Case & Comments |
| Ethanol | 78 | Polar Protic | A common and effective solvent for many benzoxazines. Often used in a solvent pair with water.[3][4] |
| Acetone | 56 | Polar Aprotic | Excellent solvent but its low boiling point can limit the solubility gradient.[5] |
| Ethyl Acetate | 77 | Mid-Polarity | Good general-purpose solvent. Often used in a mixed system with hexanes.[12] |
| Toluene | 111 | Non-Polar | Effective for aromatic compounds, can lead to very good crystal formation.[6] |
| Hexane / Ethyl Acetate | Variable | Variable | A common mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until the solution becomes turbid.[6][12] |
| Ethanol / Water | Variable | Variable | The compound is dissolved in hot ethanol, and water is added dropwise until persistent cloudiness is observed. Reheat to clarify and then cool. |
Troubleshooting Guide
Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A: This is a common issue that can arise from two main causes:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a "seed crystal" of the crude compound.[11][13]
-
Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form.[13] Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[9]
Q: My compound has "oiled out" into a liquid layer instead of forming solid crystals. How can I fix this?
A: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point, often due to high concentration or the presence of impurities.[8]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool much more slowly.[8][9][13] Leaving the flask on a cooling hot plate can help achieve very slow cooling.[13]
Q: The final yield of my purified product is very low. What went wrong?
A: A low yield can result from several factors:
-
Using too much solvent: A significant amount of your product will remain dissolved in the mother liquor.[9]
-
Premature crystallization: The compound may have crystallized during a hot filtration step. Ensure your apparatus is adequately heated.[8]
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize precipitation.
-
Excessive washing: Using too much wash solvent or a solvent that is not ice-cold can dissolve a portion of your crystals.[11]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mdpi.com [mdpi.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
common side reactions in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines?
A1: The most common methods include the classical condensation of 2-aminophenols with 1,2-dihaloethanes, and modern catalytic approaches such as copper-catalyzed (Ullmann-type) and palladium-catalyzed intramolecular cyclizations.
Q2: What are the typical side reactions I should be aware of?
A2: The primary side reactions include N-alkylation of the 2-aminophenol starting material, O,N-dialkylation, and the formation of dimeric and oligomeric byproducts. Inexperienced researchers should be particularly mindful of these potential complications.
Q3: How can I minimize the formation of these side products?
A3: Controlling the stoichiometry of reactants, careful selection of the base, and optimizing reaction temperature and time are crucial. For instance, using a milder base and a slight excess of the 1,2-dihaloethane can favor the desired O-alkylation and subsequent cyclization over N-alkylation and dimerization.
Q4: I am getting a low yield of my desired product. What are the possible causes?
A4: Low yields can result from incomplete reaction, formation of side products, or issues with product isolation and purification. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If side products are the issue, adjusting the reaction conditions as mentioned above is necessary. Purification by column chromatography is often required to isolate the pure product from byproducts.
Troubleshooting Guides
Classical Synthesis: 2-Aminophenol with 1,2-Dihaloethanes
This method involves the reaction of a 2-aminophenol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.
| Possible Cause | Suggested Solution |
| Ineffective Base | Ensure the base is strong enough to deprotonate the phenolic hydroxyl group. Common bases include K₂CO₃, Cs₂CO₃, and NaH. The choice of base can influence the ratio of O- vs. N-alkylation. |
| Low Reaction Temperature | This reaction often requires elevated temperatures (refluxing solvent) to proceed at a reasonable rate. Ensure your reaction is heated appropriately. |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. These reactions can sometimes be slow. |
| Poor Quality Reagents | Use freshly distilled or purified 2-aminophenol and 1,2-dihaloethane. |
| Side Product | Identification | Mitigation Strategy |
| N-(2-hydroxyethyl)-2-aminophenol | Characterized by a different Rf value on TLC compared to the starting material and product. Mass spectrometry will show the addition of a hydroxyethyl group. | Use a less polar, aprotic solvent. A milder base may also favor O-alkylation. |
| N,N'-bis(2-hydroxyethyl)-2-aminophenol | Higher polarity than the mono-N-alkylated product on TLC. Mass spectrometry will confirm the addition of two hydroxyethyl groups. | Strictly control the stoichiometry; avoid a large excess of the 1,2-dihaloethane. |
| 1,2-Bis(2-aminophenoxy)ethane (Dimer) | This byproduct is often difficult to separate from the desired product.[1] Its presence can be confirmed by NMR and mass spectrometry. | Use a higher dilution to favor the intramolecular cyclization over the intermolecular reaction. Adding the 2-aminophenol slowly to the reaction mixture can also help. |
| Polymeric/Oligomeric materials | Appearance of an insoluble tar-like substance in the reaction mixture. | Lower the reaction temperature and concentration. Ensure efficient stirring. |
Copper-Catalyzed Synthesis (Ullmann-Type Coupling)
This method typically involves the intramolecular cyclization of N-(2-haloaryl)ethanolamines.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a high-purity source of copper catalyst (e.g., CuI, Cu₂O). The use of a ligand (e.g., 1,10-phenanthroline) can improve catalyst activity and stability. |
| Inappropriate Base | A strong, non-nucleophilic base is often required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Unsuitable Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and interfere with the base. |
| Substrate Deactivation | Electron-withdrawing groups on the aryl halide can sometimes hinder the reaction. |
Experimental Protocols
Key Experiment: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine from 2-Aminophenol and 1,2-Dibromoethane
Materials:
-
2-Aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take 24-48 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3,4-dihydro-2H-1,4-benzoxazine.
Quantitative Data Summary (Typical)
| Product/Side Product | Typical Yield (%) | Notes |
| 3,4-Dihydro-2H-1,4-benzoxazine | 40-60% | Yield is highly dependent on reaction conditions. |
| N-(2-hydroxyethyl)-2-aminophenol | 10-20% | Can be a major byproduct. |
| 1,2-Bis(2-aminophenoxy)ethane | 5-15% | Formation is favored at higher concentrations.[1] |
| Oligomeric Products | Variable | Can be significant if the reaction is overheated or too concentrated. |
Visualizations
Caption: Experimental workflow for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine.
Caption: Logical relationship of desired reaction versus common side reactions.
References
Technical Support Center: Synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine, a key intermediate for researchers in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine?
A common and plausible route involves the cyclization of 2-amino-4-chlorophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base. This method is favored for its straightforward nature and the availability of starting materials.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters for a successful synthesis include reaction temperature, the choice and stoichiometry of the base, the purity of the starting materials (especially 2-amino-4-chlorophenol), and efficient stirring. Temperature control is crucial to prevent side reactions, while the base is necessary to deprotonate the phenolic hydroxyl and amino groups, facilitating the nucleophilic attack.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. Common side reactions include polymerization of the starting materials and the formation of O-alkylated and N-alkylated byproducts without cyclization. A thorough troubleshooting guide is provided below to address this issue.
Q4: How can I confirm the successful synthesis of the target compound?
The structure of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data would show characteristic peaks for the aromatic protons, the methylene protons of the oxazine ring, and the N-H and C-O-C stretches in the IR spectrum.
Experimental Protocol: Synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
This protocol describes a representative procedure for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine from 2-amino-4-chlorophenol and 1,2-dibromoethane.
Materials:
-
2-amino-4-chlorophenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Heat the mixture to 80-90 °C and stir for 30 minutes.
-
Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Maintain the reaction at 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting materials. | - Ensure the purity of 2-amino-4-chlorophenol and 1,2-dibromoethane. - Use freshly dried solvents. |
| 2. Insufficient base or weak base. | - Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. - Ensure the base is anhydrous. | |
| 3. Reaction temperature is too low. | - Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and side reactions. | |
| Formation of Multiple Products (Impure Product) | 1. Polymerization of starting materials. | - Use a higher dilution of reactants. - Add the electrophile (1,2-dibromoethane) slowly to the reaction mixture. |
| 2. Formation of O- and N-bis-alkylated byproducts. | - Use a controlled stoichiometry of the electrophile (1.1-1.2 equivalents). | |
| 3. Reaction temperature is too high. | - Optimize the reaction temperature to favor the desired cyclization over side reactions. | |
| Difficult Purification | 1. Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. - Adjust the stoichiometry of reactants if necessary. |
| 2. Formation of polar byproducts. | - Employ a thorough aqueous workup to remove water-soluble impurities. - Optimize the solvent system for column chromatography for better separation. |
Data Presentation
The following table summarizes hypothetical yield data based on variations in reaction conditions to guide optimization.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 24 | 45 |
| 2 | K₂CO₃ | CH₃CN | 80 (reflux) | 24 | 35 |
| 3 | NaH | DMF | 60 | 12 | 65 |
| 4 | NaH | THF | 65 (reflux) | 18 | 55 |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Optimization of Benzoxazine Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and polymerization of benzoxazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 1,3-benzoxazine monomers?
A1: The most common and straightforward method for synthesizing 1,3-benzoxazine monomers is the Mannich condensation reaction.[1] This is typically a one-pot synthesis involving a phenol, a primary amine, and formaldehyde, often in a 1:1:2 molar ratio.[2] The reaction can be performed using either solvent-based or solvent-free methods, with both approaches capable of producing high yields, often ranging from 70% to 99%.[3]
Q2: What factors influence the polymerization temperature of benzoxazine monomers?
A2: The polymerization temperature is highly dependent on the molecular structure of the benzoxazine monomer, specifically the substituents on the phenolic and amine components.[1] Electron-donating groups on the phenol can lower the curing temperature, while electron-withdrawing groups may increase it.[3][4] For instance, vanillin-based benzoxazines have been shown to cure at lower temperatures (around 207°C) compared to those based on thymol (around 262°C).[1] Additionally, the presence of catalysts, such as acidic impurities (residual phenols) or added Lewis acids, can significantly lower the required polymerization temperature.[5][6]
Q3: My final polybenzoxazine product is very brittle. What are the common causes and solutions?
A3: Brittleness in polybenzoxazines is a known issue that can stem from high cross-link density or the intrinsic rigidity of the polymer network.[7][8] One primary cause is the polymerization of monofunctional benzoxazines, which can lead to low molecular weight polymers due to competing side reactions.[8] To overcome this, researchers often incorporate additives like other polymers or nanocomposites to enhance performance.[7] Blending with thermoplastic polymers or developing hybrid materials are effective strategies to improve the toughness of the final thermoset.[9]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am experiencing consistently low yields in my benzoxazine synthesis. What are the potential causes and how can I optimize the reaction?
A: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Possible Causes & Solutions:
-
Reaction Control: The reaction between formaldehyde-amine derivatives and the phenol (Mannich base formation) is often the rate-controlling step.[10] Ensuring this step proceeds efficiently is crucial.
-
Temperature and Time: The reaction rate is temperature-dependent.[10] Insufficient temperature or reaction time may lead to incomplete conversion. A systematic study of reaction temperature (e.g., 60-90°C) can help identify the optimal condition.[10][11]
-
Side Reactions: The formation of oligomers or other byproducts can consume reactants and reduce the yield of the desired monomer.[12] Using a moderate reaction temperature can help minimize these side reactions.[2]
-
Reagent Purity: The purity of starting materials, especially the phenol and amine, is critical. Impurities can interfere with the reaction.[5]
-
Solvent Choice: For solvent-based methods, the choice of solvent is important. Toluene or a mixture of toluene and an alcohol like isopropanol or ethanol has been found to provide good conditions for the synthesis of diamine-based benzoxazines.[11]
-
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low benzoxazine yield.
Issue 2: Formation of Insoluble Byproducts or Gelation
Q: My reaction mixture becomes viscous and forms a gel, or I find insoluble material upon workup. What is causing this?
A: This issue is particularly common when using diamines or polyamines as the amine source.[4]
-
Primary Cause: The formation of hyperbranched triazine chains is a significant side reaction that can lead to gelation of the reaction mass.[4][13] This side reaction can drastically decrease the yield of the desired benzoxazine monomer or make its synthesis impossible in a one-pot reaction.[4]
-
Mitigation Strategies:
-
Solvent System: Using a mixed solvent system, such as toluene/ethanol or toluene/isopropanol, has been found to provide the best conditions to minimize this side reaction.[11]
-
Gradual Addition: Adding the paraformaldehyde gradually only after the phenol and amine have completely dissolved can help control the reaction pathway.[11]
-
Temperature Control: Maintaining an optimal reaction temperature (e.g., 80–90 °C) is crucial to favor the desired benzoxazine formation over triazine structures.[11]
-
The competition between the desired benzoxazine synthesis and the side reaction is illustrated in the diagram below.
References
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety’s Influence on Thermal Properties | MDPI [mdpi.com]
- 4. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2000061650A1 - Development of low viscosity benzoxazine resins - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted 3,4-Dihydro-2H-1,4-benzoxazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing N-substituents onto the 3,4-dihydro-2H-1,4-benzoxazine core?
A1: The primary methods for N-substitution include:
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction ideal for forming N-aryl bonds.[1]
-
Ullmann Condensation: A classical copper-catalyzed reaction for N-arylation, often requiring harsher conditions than the Buchwald-Hartwig amination.[2]
-
Reductive Amination: A widely used method for introducing N-alkyl substituents by reacting the parent benzoxazine with an aldehyde or ketone in the presence of a reducing agent.[3]
-
Direct N-Alkylation: Involves the reaction of the benzoxazine with an alkyl halide. This method can be challenging due to potential side reactions and is often less efficient than reductive amination.
Q2: Why is direct N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine often problematic?
A2: Direct N-alkylation with alkyl halides can be inefficient and lead to a mixture of products. Over-alkylation, resulting in the formation of quaternary ammonium salts, is a common issue.[3] The reaction may also require harsh conditions and strong bases, which can lead to decomposition of the starting material or product. For these reasons, reductive amination is often the preferred method for N-alkylation.
Q3: When should I use a protecting group in my synthesis?
A3: Protecting groups are necessary when other functional groups in your starting materials are sensitive to the reaction conditions required for N-substitution. For example, if your 2-aminophenol starting material has other reactive sites, these may need to be protected before cyclization or N-substitution to prevent unwanted side reactions.[4] The choice of protecting group is critical and must be stable to the reaction conditions while being easily removable later.
Q4: What are the key differences in reaction conditions between Buchwald-Hartwig and Ullmann N-arylation?
A4: Buchwald-Hartwig amination generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance, thanks to the development of sophisticated phosphine ligands.[1][5] Ullmann condensations typically require higher temperatures and may use less expensive copper catalysts.[2][6] The choice between the two often depends on the specific substrates, desired yield, and cost considerations.
Troubleshooting Guides
Buchwald-Hartwig Amination
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.[7] |
| Poor choice of ligand | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[1] | |
| Inappropriate base | The choice of base is crucial. Common bases include NaOtBu, K3PO4, and Cs2CO3. The base strength can significantly impact the reaction. | |
| Aryl chloride inactivity | Aryl chlorides are less reactive than bromides or iodides. Use a more active catalyst system or consider converting the chloride to a bromide or iodide. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Unproductive side reaction pathways | Optimize reaction temperature and time. Lower temperatures may favor the desired coupling. |
| Presence of water | Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Purification | Residual palladium catalyst | Use appropriate work-up procedures, such as filtration through celite or silica gel plugs, or employ scavenging agents to remove palladium.[8] |
| Ligand-related impurities | Select a ligand that is easily separable from the product during chromatography. |
Ullmann Condensation
| Problem | Possible Causes | Solutions |
| Low Yield | High reaction temperatures leading to decomposition | Optimize the temperature. While Ullmann reactions often require heat, excessive temperatures can be detrimental.[6] |
| Inactive copper catalyst | Use a freshly prepared or activated copper catalyst (e.g., CuI). | |
| Poor substrate reactivity | Aryl iodides are generally more reactive than aryl bromides or chlorides. | |
| Reaction Stalls | Catalyst poisoning | Ensure starting materials are pure and free from potential catalyst poisons. |
| Formation of Homocoupled Byproducts | Side reactions of the aryl halide | Adjust the stoichiometry of the reactants and the amount of copper catalyst. |
Reductive Amination
| Problem | Possible Causes | Solutions |
| Low Conversion | Inefficient imine formation | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[9] |
| Weak reducing agent | While selective, NaBH3CN can sometimes be slow. Consider using a more reactive reducing agent like NaBH(OAc)3, but be mindful of potential aldehyde/ketone reduction.[3] | |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde/ketone | Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH3CN) which preferentially reduces the iminium ion over the carbonyl group.[3] |
| Over-alkylation (for primary amines) | Reaction of the secondary amine product with another equivalent of the aldehyde/ketone | Use a stoichiometric amount of the aldehyde/ketone or add it slowly to the reaction mixture. |
| Solvent-Related Side Reactions | Use of reactive alcohol solvents with metal catalysts | Avoid primary and secondary alcohols as solvents when using H2 and a metal catalyst, as they can be oxidized to aldehydes/ketones leading to undesired byproducts.[10] |
Quantitative Data Summary
Table 1: Comparison of Yields for N-Arylation Methods
| Entry | Aryl Halide | Amine | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Morpholine | Buchwald-Hartwig | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 0.08 | 90 | [11] |
| 2 | 4-Bromotoluene | N-Boc-piperazine | Buchwald-Hartwig | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 0.08 | 96 | [11] |
| 3 | Phenyl Bromide | Aniline | Ullmann | CuI/Picolinohydrazide | K2CO3 | DMF | RT | 24 | ~95 | [6] |
| 4 | 2-Halophenol | 2-Chloroacetamide | Ullmann-type Cyclization | CuI | K2CO3 | Dioxane | 100 | 12-24 | - | [2] |
Table 2: Yields for Reductive Amination
| Entry | Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | NaBH(OAc)3 | 1,2-Dichloroethane | 95 | [12] |
| 2 | p-Methoxybenzaldehyde | n-Butylamine | H2/Co-catalyst | Methanol | 96 | [13] |
| 3 | Various Aldehydes | Various Amines | Thiamine HCl/NaBH4 | Solvent-free | 85-96 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Add dry, degassed toluene and stir the mixture at room temperature for 15 minutes.
-
Add the 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv), the aryl halide (1.1 equiv), and the base (e.g., Cs2CO3, 1.4 equiv).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ullmann-type N-Arylation
-
In a reaction vessel, combine the 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv), the aryl halide (1.2 equiv), the copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary, e.g., a diamine), and a base (e.g., K2CO3, 2.0 equiv).
-
Add a high-boiling point solvent such as DMF or dioxane.
-
Heat the mixture to 100-150 °C and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with aqueous ammonia to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Reductive Amination
-
Dissolve the 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane, methanol, or THF).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation and stir for 30-60 minutes at room temperature.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3, 1.5 equiv) portion-wise to control any effervescence.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Caption: Troubleshooting logic for reductive amination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
avoiding dimer formation during 3,4-dihydro-2H-1,4-benzoxazine ring closure
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the ring closure synthesis of 3,4-dihydro-2H-1,4-benzoxazines, with a specific focus on avoiding the formation of undesired dimers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation during the synthesis of 3,4-dihydro-2H-1,4-benzoxazines?
A1: Dimer formation is primarily a consequence of a competing intermolecular reaction occurring alongside the desired intramolecular cyclization. This is especially prevalent in syntheses involving the reaction of an N-substituted-2-aminophenol with a dihaloalkane like 1,2-dibromoethane. Instead of the two ends of the same molecule reacting to form the six-membered benzoxazine ring, two different molecules of the N-substituted-2-aminophenol react with the same dihaloalkane molecule, leading to the formation of a dimeric species.
Q2: What are the common dimeric structures observed?
A2: In the reaction of N-alkylated o-aminophenols with 1,2-dibromoethane, two main types of unwanted dimers can form. These arise from the intermolecular reaction between two molecules of the aminophenol and one molecule of dibromoethane, resulting in larger, more complex structures that can be difficult to separate from the desired monomeric product.[1]
Q3: How can I confirm the presence of dimers in my reaction mixture?
A3: The presence of dimers can be confirmed using standard analytical techniques. On a Thin Layer Chromatography (TLC) plate, dimers will typically appear as less polar spots (higher Rf value) compared to the starting aminophenol, but potentially with different polarity than the desired monomer. For more definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. Dimeric structures will exhibit a different set of proton and carbon signals compared to the expected 3,4-dihydro-2H-1,4-benzoxazine. Mass spectrometry (MS) is also a powerful tool to identify the molecular weight of the products, where the dimer will have a significantly higher mass than the monomer.
Q4: Are there alternative synthetic routes that are less prone to dimer formation?
A4: Yes, several alternative routes can minimize or avoid dimer formation. One effective method involves the intramolecular cyclization of a pre-formed β-amino alcohol, which can be catalyzed by copper.[2] Another approach is the reaction of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[3] These methods often offer better control over the intramolecular ring closure.
Troubleshooting Guide: Dimer Formation
This section provides a structured approach to troubleshoot and minimize dimer formation during the 3,4-dihydro-2H-1,4-benzoxazine ring closure.
dot
Caption: Troubleshooting workflow for minimizing dimer formation.
| Issue | Potential Cause | Recommended Action |
| Significant Dimer Product Observed | High concentration of reactants favors intermolecular reactions. | Implement the High-Dilution Principle . This involves using a larger volume of solvent to decrease the concentration of the reactants, thereby increasing the probability of intramolecular cyclization over intermolecular dimerization.[3] A practical approach is the slow addition of the acyclic precursor to the reaction mixture using a syringe pump.[3] |
| The base used is too strong or its concentration is too high, leading to rapid deprotonation and increased intermolecular reactions. | Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). Optimize the stoichiometry of the base to avoid a large excess. | |
| The solvent polarity may not be optimal for favoring the folded conformation required for intramolecular cyclization. | Experiment with different solvents or solvent mixtures. For instance, a mixture of toluene and isopropanol has been used in benzoxazine synthesis.[4] The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.[5] | |
| High reaction temperature can increase the rate of both desired and undesired reactions, potentially favoring dimer formation. | Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired monomer. Monitor the reaction progress by TLC to find the optimal temperature. | |
| Difficulty in Separating Monomer from Dimer | Similar polarities of the monomer and dimer. | Purification can be challenging.[1] Column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial. In some cases, distillation under reduced pressure may be effective for purifying the monomeric product.[1] |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazine with Minimized Dimer Formation
This protocol is adapted from literature procedures and incorporates the high-dilution principle to favor the formation of the monomeric product.[1]
Step 1: Synthesis of N-alkylated-2-aminophenol
This is a general procedure and may need optimization depending on the specific amine and alkylating agent.
-
To a solution of 2-aminophenol in a suitable solvent (e.g., methanol), add one equivalent of an aldehyde (e.g., benzaldehyde).
-
Stir the mixture at room temperature to form the corresponding imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction until the imine is fully reduced to the secondary amine.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the N-alkylated-2-aminophenol by column chromatography or recrystallization.
Step 2: Ring Closure to 3,4-dihydro-2H-1,4-benzoxazine
-
Set up a reflux apparatus with a large three-necked flask containing a magnetic stirrer and a dropping funnel.
-
To the flask, add a suspension of a mild base (e.g., potassium carbonate, 2-3 equivalents) in a large volume of a suitable solvent (e.g., acetone or acetonitrile) to achieve high dilution (concentration of the aminophenol precursor should be low, e.g., <0.1 M).
-
Heat the suspension to reflux.
-
Dissolve the N-alkylated-2-aminophenol (1 equivalent) and 1,2-dibromoethane (1.1-1.5 equivalents) in the same solvent.
-
Add this solution dropwise to the refluxing basic suspension over several hours using the dropping funnel or a syringe pump.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash them with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired monomer from any formed dimer and other impurities.
Data Presentation
The following table summarizes the impact of key reaction parameters on the formation of the desired monomer versus the undesired dimer. Quantitative data in the literature is often descriptive; this table provides a qualitative guide for optimization.
| Parameter | Condition Favoring Monomer | Condition Favoring Dimer | Rationale |
| Concentration | Low (High Dilution) | High | Reduces the probability of intermolecular collisions.[3] |
| Base Strength | Weaker (e.g., K₂CO₃, Cs₂CO₃) | Stronger (e.g., NaH) | Slower, more controlled deprotonation can favor the intramolecular pathway. |
| Rate of Addition | Slow (e.g., syringe pump) | Fast (batch addition) | Maintains a low instantaneous concentration of the reactive intermediate.[3] |
| Solvent | Aprotic polar (e.g., Acetone, DMF) | Nonpolar or protic solvents may be less effective | Solvents that can stabilize the transition state of the intramolecular cyclization are preferred. |
| Temperature | Lower | Higher | Lower temperatures can increase the selectivity of the reaction, favoring the thermodynamically more stable intramolecular product formation. |
Signaling Pathways & Experimental Workflows
dot
Caption: Reaction pathways for monomer vs. dimer formation.
References
stability issues of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine under different conditions
Welcome to the technical support center for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance on proper handling and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine?
A1: While specific stability data for this compound is not extensively published, general best practices for heterocyclic compounds should be followed. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing, potentially under an inert atmosphere, is advisable.
Q2: I am observing inconsistent results in my biological assays. Could the stability of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine be a factor?
A2: Yes, inconsistent results in bioassays can be a sign of compound instability.[2] Degradation of the compound over the course of an experiment can lead to a lower effective concentration, resulting in poor reproducibility and underestimated activity.[2] Factors such as the pH of the assay medium, incubation time and temperature, and exposure to light can contribute to degradation.[2]
Q3: What are the common causes of compound instability in experimental settings?
A3: Compound instability can be categorized as either chemical or metabolic.
-
Chemical instability involves degradation due to physical or chemical factors in the experimental environment. Key factors include:
-
pH: Many compounds are susceptible to hydrolysis at acidic or basic pH.[2]
-
Oxidation: The compound may react with dissolved oxygen or reactive oxygen species (ROS) in the culture medium.[2]
-
Photodegradation: Exposure to certain wavelengths of light can cause some molecules to degrade.[2]
-
Reaction with media components: The compound may react with components in the assay buffer or cell culture medium.[2]
-
-
Metabolic instability refers to the degradation of the compound by enzymes present in the biological system being studied (e.g., in cell-based assays or in vivo experiments).[2]
Q4: How can I determine if my compound is degrading during my experiment?
A4: To assess the stability of your compound under specific experimental conditions, you can perform a simple stability test. Incubate the compound in your assay medium (with and without cells or other biological components) for the duration of your experiment. At various time points, take samples and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time indicates instability.
Troubleshooting Guide
If you suspect that the stability of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is affecting your experimental results, this guide provides a systematic approach to troubleshooting.
Issue: High variability in experimental results or lower-than-expected potency.
Potential Cause: Degradation of the compound during the experiment.
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting a new set of experiments, confirm the purity and identity of your compound stock.
-
Assess Solubility: Ensure that the compound is fully dissolved in your assay medium at the concentrations being tested. Poor solubility can lead to inconsistent results.[3]
-
Conduct a Stability Assessment:
-
In Assay Buffer: Incubate the compound in the assay buffer under the same conditions as your experiment (temperature, light exposure).
-
With Biological Components: If applicable, perform a similar stability assessment in the presence of cells, microsomes, or other biological materials to check for metabolic degradation.[2]
-
-
Analyze for Degradants: Use an analytical technique like LC-MS to see if degradation products are forming over time.[2]
-
Optimize Experimental Conditions: If instability is confirmed, consider optimizing your assay to minimize degradation. This could involve adjusting the pH of the buffer, reducing incubation times, or protecting the experiment from light.[2]
Summary of General Stability Testing Conditions
For researchers wishing to perform more rigorous stability testing, such as forced degradation studies, the following table summarizes typical stress conditions. These studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[4][5][6]
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 50-70 °C) for up to 7 days.[4] | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 50-70 °C) for up to 7 days.[4] | To evaluate stability in alkaline conditions and identify base-catalyzed degradation products. |
| Oxidation | 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days.[5] | To determine susceptibility to oxidation and identify oxidative degradation products. |
| Thermal Stress | Exposure to dry heat at a temperature above that used for accelerated stability testing (e.g., >50 °C).[4] | To assess the impact of high temperatures on the compound's stability. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[7] | To determine if the compound is light-sensitive and identify photodegradation products. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to assess the stability of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Objective: To identify potential degradation products and understand the degradation pathways of the compound under various stress conditions.
Materials:
-
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add the stock solution to a solution of 0.1 M HCl.
-
Base Hydrolysis: Add the stock solution to a solution of 0.1 M NaOH.
-
Oxidation: Add the stock solution to a solution of 3% H₂O₂.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber.
-
-
Incubation: Incubate the samples under the specified conditions. It is recommended to also have a control sample stored under normal conditions.
-
Time Points: Collect aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point and identify and characterize any significant degradation products, potentially using LC-MS.
Visualizations
References
- 1. macschem.us [macschem.us]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
methods for monitoring the progress of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine reactions
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Section 1: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction.[1][2] It allows for the quick determination of the presence of starting materials, the formation of products, and the potential presence of byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: How can TLC help me monitor my reaction? A1: TLC is a fast and inexpensive way to track the consumption of your starting materials and the appearance of your product.[1] By taking small aliquots from your reaction mixture at different time intervals and running a TLC plate, you can visually assess if the reaction is proceeding, stalled, or complete.[2] This helps in deciding when to stop the reaction or if adjustments to the reaction conditions are needed.
Q2: What is the general procedure for running a TLC? A2: The general procedure involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel), placing the plate in a sealed chamber with a suitable solvent system (eluent), and allowing the solvent to move up the plate via capillary action.[1] Different compounds will travel up the plate at different rates depending on their polarity, resulting in separated spots.
Experimental Protocol: TLC Analysis
-
Plate Preparation : Use commercially available silica gel plates (e.g., Silica gel 60 F-254).[1] With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Spotting :
-
Dissolve a tiny amount of your starting materials to create reference solutions.
-
Using a capillary tube, take a small aliquot from your reaction mixture.
-
Spot the starting material references and the reaction mixture on the starting line. It is good practice to co-spot the reaction mixture with the starting material to confirm identities.[1]
-
-
Development :
-
Prepare a developing chamber by adding a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvents with similar boiling points ensures their ratio does not change significantly due to evaporation.[1]
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization :
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Common methods include using a UV lamp (254 nm) for UV-active compounds, or staining with an iodine chamber or a chemical stain (e.g., p-anisaldehyde or Verghn's reagent).[1]
-
-
Interpretation : Compare the spots from the reaction mixture to the starting material references. The disappearance of starting material spots and the appearance of new spot(s) indicate product formation. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Troubleshooting Guide
-
Q: My spots are streaking. What should I do?
-
A: Streaking can be caused by applying too much sample to the plate. Try diluting your sample before spotting. Acidic or basic compounds can also streak; adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help.
-
-
Q: The Rf values are too high (spots are near the solvent front). How can I fix this?
-
A: Your eluent is too polar. Decrease the proportion of the polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system).
-
-
Q: The Rf values are too low (spots are near the baseline). What is the solution?
-
A: Your eluent is not polar enough. Increase the proportion of the polar solvent in your mixture.
-
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique that separates components in a mixture with high resolution. It is ideal for accurately determining the conversion rate, product purity, and quantifying byproducts.
Frequently Asked Questions (FAQs)
Q1: When is HPLC a better choice than TLC? A1: HPLC should be used when you need quantitative data (e.g., the exact percentage of reactant remaining or product formed). It is also superior for separating complex mixtures or compounds with very similar polarities that may not resolve well on a TLC plate.
Q2: Can I use HPLC to monitor low-concentration compounds? A2: Yes, HPLC with a suitable detector (like a UV-Vis or diode-array detector) is highly sensitive and can detect compounds at very low concentrations, often in the nanomolar range.[3]
Experimental Protocol: HPLC Analysis
-
Sample Preparation :
-
Take a precise volume of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent).
-
Dilute the sample with a suitable solvent (often the mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation & Conditions :
-
Column : A reversed-phase C18 column is commonly used for benzodiazepine-related structures.[3]
-
Mobile Phase : An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is typical.[3]
-
Flow Rate : A standard flow rate is around 1.0 - 1.5 mL/min.[3]
-
Detection : A UV detector set at a wavelength where the starting material and product have strong absorbance (e.g., 240 nm) is common.[3]
-
-
Analysis :
-
Inject a standard of the starting material to determine its retention time and response factor.
-
Inject the prepared sample from the reaction mixture.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The area under each peak is proportional to its concentration.
-
Troubleshooting Guide
-
Q: My peaks are broad or splitting. What could be the cause?
-
A: This can be due to column degradation, a void in the column packing, or incompatibility between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent similar in strength to the mobile phase.
-
-
Q: Retention times are shifting between runs. Why?
-
A: Fluctuations in mobile phase composition, temperature, or column pressure can cause retention time shifts. Ensure your mobile phase is well-mixed and degassed, and that the column temperature is stable.
-
Section 3: Spectroscopic Methods (NMR and GC-MS)
Spectroscopic methods provide detailed structural information and can be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for monitoring reaction progress by observing the change in the chemical environment of specific protons or carbons.[4][5][6]
Q: How do I use ¹H NMR to monitor the reaction? A: By taking a sample from the reaction, removing the solvent, and dissolving the residue in a deuterated solvent (like CDCl₃), you can acquire a ¹H NMR spectrum. The progress is monitored by observing the disappearance of signals corresponding to the starting materials and the appearance of new, characteristic signals for the 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine product.[4] Specifically, one would monitor the characteristic peaks for the methylene groups of the oxazine ring, which typically appear around 4.0-5.0 ppm.[4][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile components of a reaction mixture.
Q: What is the main advantage of GC-MS? A: GC-MS not only quantifies the components but also provides their mass spectra. This allows for the unequivocal confirmation of the product's identity by matching its mass spectrum with a known standard or by fragmentation pattern analysis.[8] It is also useful for identifying unknown byproducts.
Section 4: Summary of Monitoring Methods
The choice of analytical method depends on the specific requirements of the experiment, such as the need for qualitative or quantitative data, speed, and available equipment.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Analysis Type | Qualitative | Quantitative | Quantitative & Confirmatory | Quantitative & Structural |
| Analysis Time | Fast (5-20 min) | Moderate (15-45 min) | Moderate (20-60 min) | Moderate (10-30 min) |
| Cost | Low | High | High | Very High |
| Sample Prep. | Minimal | Moderate (dilution, filtration) | Moderate (dilution, derivatization sometimes needed) | Simple (solvent evaporation) |
| Key Advantage | Rapid, simple, inexpensive[1] | High precision, high resolution, sensitive[3] | High sensitivity, mass confirmation[8] | Detailed structural information[5] |
Section 5: Visual Workflow and Logic Guides
General Workflow for Reaction Monitoring
Caption: General experimental workflow for monitoring reaction progress.
Troubleshooting Logic: No Product Detected by TLC
Caption: Troubleshooting decision tree for undetected product via TLC.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Scale-Up Synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine?
A1: The most prevalent and scalable synthesis involves a two-step process. The first step is the preparation of the key intermediate, 2-amino-4-chlorophenol. This is typically synthesized from 4-chloro-2-nitrophenol via reduction or from 2,5-dichloronitrobenzene through hydrolysis followed by reduction.[1][2] The second step is the cyclization of 2-amino-4-chlorophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 2-chloroethanol, under basic conditions to form the benzoxazine ring.
Q2: What are the critical quality attributes for the starting material, 2-amino-4-chlorophenol?
A2: The purity of 2-amino-4-chlorophenol is crucial for a successful and clean cyclization reaction. Key quality attributes to monitor include:
-
Purity: Should be >99% as determined by HPLC.
-
Color: Typically white to light brown crystals or powder.[1][3] Darker colors may indicate oxidative impurities that can interfere with the subsequent cyclization step.
-
Residual Solvents: Should be minimized as they can affect reaction stoichiometry and kinetics.
-
Inorganic Salts: High levels of residual salts from the precursor synthesis can impact the solubility and reactivity of the starting material.
Q3: Which solvent system is recommended for the cyclization step during scale-up?
A3: The choice of solvent depends on the specific two-carbon electrophile and base used. For scale-up, consider factors like boiling point, recovery, safety, and cost. Common solvents include polar aprotic solvents like acetone or acetonitrile, often in the presence of water when using an inorganic base like potassium carbonate.[4] Phase-transfer catalysis (PTC) conditions can also be employed to facilitate the reaction between aqueous and organic phases, which can be advantageous for large-scale operations.[4]
Q4: How can the formation of N,N'-bis(2-hydroxy-5-chlorophenyl)ethane-1,2-diamine and other dimeric impurities be minimized?
A4: Dimer formation is a common side reaction. To minimize it:
-
Slow Addition: Add the electrophile (e.g., 1,2-dibromoethane) slowly to the reaction mixture containing 2-amino-4-chlorophenol and the base. This maintains a low concentration of the electrophile, favoring the intramolecular cyclization over intermolecular reactions.
-
High Dilution: While counterintuitive for scale-up, running the reaction at a sufficient dilution can favor the desired intramolecular cyclization. A balance must be struck between minimizing side reactions and maximizing reactor throughput.
-
Temperature Control: Maintain the optimal reaction temperature. Excessively high temperatures can increase the rate of side reactions.
Q5: What are the recommended purification methods for the final product at a larger scale?
A5: On a lab scale, silica gel chromatography is common.[4] However, this is often not feasible or cost-effective for scale-up. Recommended large-scale purification methods include:
-
Recrystallization: The most common and scalable method. A suitable solvent system must be identified that provides good recovery and high purity.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.[4]
-
Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.
Troubleshooting Guide
Problem: Low Yield or Stalled Reaction
This is one of the most common issues during scale-up. The logical workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield issues.
Scale-Up Data Summary
The following table presents a hypothetical comparison of reaction parameters between lab-scale and pilot-scale synthesis, highlighting key considerations for scale-up.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Scale-Up Considerations |
| 2-Amino-4-chlorophenol | 10.0 g | 10.0 kg | Ensure consistent purity and physical form (e.g., particle size) across batches. |
| 1,2-Dibromoethane | 1.5 - 2.0 equiv. | 1.3 - 1.5 equiv. | Molar equivalents are often tightened on scale to reduce cost and simplify downstream purification. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 equiv. | 1.8 - 2.5 equiv. | Ensure efficient mixing to prevent localized high concentrations. The base must be finely powdered. |
| Solvent (e.g., Acetone/H₂O) | 200 mL | 150 - 200 L | Solvent volume per kg of starting material may be reduced to improve throughput. Heat transfer becomes critical. |
| Reagent Addition Time | 15 - 30 min | 2 - 4 hours | Extended addition time is crucial to control the reaction exotherm and minimize byproduct formation. |
| Reaction Temperature | Reflux (~56°C) | 55 - 60°C (internal) | Must monitor internal temperature, not just jacket temperature. Efficient heat removal is paramount. |
| Reaction Time | 12 - 24 hours | 24 - 48 hours | Reactions may be slower due to mass transfer limitations. Monitor to completion by HPLC. |
| Typical Isolated Yield | 65 - 80% | 70 - 85% | Yield can sometimes improve on scale due to better control and reduced handling losses. |
| Purification Method | Chromatography | Recrystallization | Develop a robust crystallization procedure with a suitable solvent system early in development. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chlorophenol via Reduction
This protocol is adapted from common industrial reduction methods.[1][5]
-
Reactor Setup: Charge a suitable reactor with 4-chloro-2-nitrophenol (1.0 equiv.), methanol (10-15 volumes), and a Raney Nickel catalyst (5-10 wt% slurry in water).
-
Inerting: Purge the reactor headspace thoroughly with nitrogen, followed by hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 1.5 MPa.[1] Heat the reaction mixture to 50-60°C. The reaction is exothermic; careful temperature control is required.
-
Monitoring: Maintain the hydrogen pressure and temperature until hydrogen uptake ceases. Monitor the reaction for completion by HPLC or TLC.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Isolation: Add water and hydrochloric acid to the residue to dissolve the product.[1] Treat with activated carbon to decolorize, then filter.[1] Adjust the pH of the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the 2-amino-4-chlorophenol.
-
Drying: Filter the solid product, wash with cold water, and dry under vacuum at 60-80°C to a constant weight.[1]
Protocol 2: Cyclization to 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
This protocol is a representative procedure for the ring-forming reaction.[4]
-
Reactor Setup: Charge a reactor with 2-amino-4-chlorophenol (1.0 equiv.), finely powdered potassium carbonate (2.0 equiv.), and a mixture of acetone and water (e.g., 10:1 v/v, 15-20 volumes).
-
Heating and Inerting: Begin vigorous agitation and heat the slurry to a gentle reflux (55-60°C) under a nitrogen atmosphere.
-
Reagent Addition: Using an addition funnel or pump, add 1,2-dibromoethane (1.5 equiv.) dropwise over 2-4 hours, maintaining a steady reflux. Monitor the internal temperature to control the exotherm.
-
Reaction: After the addition is complete, maintain the reaction at reflux for 24-48 hours. Monitor the disappearance of the starting material by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone.
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetone.
-
Extraction: To the remaining aqueous residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 volumes).
-
Washing: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can then be purified by recrystallization.
References
- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 2. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]
- 3. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Page loading... [wap.guidechem.com]
Validation & Comparative
Navigating the Spectroscopic Landscape of Benzoxazines: A Comparative Analysis
This guide presents the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for two alternative benzoxazine compounds: 7-Chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one and 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine. By examining the chemical shifts and multiplicities of these related structures, researchers can infer the likely spectral characteristics of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and gain a deeper understanding of structure-spectra correlations within this heterocyclic system.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for the two reference compounds. These values provide a framework for predicting the spectral properties of other substituted benzoxazines.
Table 1: ¹H NMR Data for Benzoxazine Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, (Coupling Constant J in Hz) |
| 7-Chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one | CDCl₃ | 8.11 (d, 1H, J = 8.4 Hz), 7.54 (d, 1H, J = 2.0 Hz), 7.46 (dd, 1H, J = 8.4, 2.0 Hz), 2.47 (s, 3H) |
| 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine | - | 5.71 (s, O-CH₂-N), 5.00 (s, Ar-CH₂-N), ~7.0 (m, aromatic protons) |
Table 2: ¹³C NMR Data for Benzoxazine Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 7-Chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one | CDCl₃ | 161.6, 158.9, 147.5, 142.9, 129.7, 128.8, 126.3, 115.1, 21.4 |
| 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine | - | Specific data not provided in the search result. |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, including heterocyclic compounds like benzoxazines.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Tuning and Shimming: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is necessary.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The chemical shifts of all peaks in both ¹H and ¹³C spectra are recorded.
Experimental Workflow
The general workflow for the characterization of a novel compound by NMR spectroscopy is illustrated in the following diagram.
Caption: General workflow for NMR characterization.
References
A Comparative Guide to Analytical Methods for Purity Determination of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of three key analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, performance, and experimental protocols are detailed to aid in selecting the most appropriate technique for specific analytical needs.
Method Comparison
The selection of an analytical method for purity determination depends on various factors, including the required precision and accuracy, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance parameters for HPLC, GC-MS, and qNMR in the context of analyzing 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Intrinsic primary method where signal intensity is directly proportional to the number of nuclei.[1] |
| Primary Use | Quantitative purity and impurity profiling. | Identification of volatile and semi-volatile impurities/residual solvents. | Absolute purity determination without a specific reference standard of the analyte.[2][3] |
| Selectivity | High | High | Very High |
| Linearity (R²)¹ | > 0.99 | Analyte-dependent, potential for non-linearity due to thermal degradation. | Not applicable in the same way; linearity of detector response is inherent. |
| Limit of Detection (LOD)¹ | 0.024–0.048 µg/mL | ng/mL to pg/mL range for suitable analytes. | Impurity dependent, typically in the 0.05-0.1% range. |
| Limit of Quantification (LOQ)¹ | 0.075–0.147 µg/mL | ng/mL range for suitable analytes. | Impurity dependent, typically in the 0.1-0.2% range. |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 99-101% |
| Throughput | High | Medium | Low to Medium |
| Sample Preparation | Simple dissolution and filtration. | Can require derivatization for non-volatile analytes.[4] | Simple dissolution in a deuterated solvent.[5] |
¹ Data for HPLC is based on a validated method for structurally similar 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine derivatives.[6]
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for similar benzoxazine derivatives and is suitable for the quantitative determination of purity and impurity profiling.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., ODS, 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05M ammonium acetate buffer in water:acetonitrile (90:10 v/v), pH adjusted to 5.6 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Prepare the sample solution by accurately weighing and dissolving the 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine sample to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: ODS, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 50 50 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is intended for the identification of volatile and semi-volatile impurities. Due to the potential for thermal degradation of the main analyte, its use for direct purity quantification may be limited and should be carefully validated.[7]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine sample
-
(Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
If derivatization is required to improve volatility or thermal stability, follow a standard silylation or acylation protocol.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (a lower temperature should be evaluated to minimize degradation)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis:
-
Inject the sample solution.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Semi-quantification can be performed based on the relative peak areas, assuming similar response factors.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of absolute purity by comparing the integral of an analyte signal with that of a certified internal standard.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision 5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) - must have a signal that does not overlap with the analyte signals.
-
7-Chloro-3,4-dihydro-2H-benzo[b]oxazine sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine sample into a vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 64, depending on the sample concentration.
-
Acquisition Time: Sufficient to allow for sharp peaks.
-
Temperature: Controlled at a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
Visualized Workflows
Logical Workflow for Method Selection
Caption: A decision tree for selecting the appropriate analytical method based on the specific goal.
Experimental Workflow for Purity Analysis
Caption: A generalized workflow from sample preparation to final reporting for purity analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nist.gov [nist.gov]
A Comparative Analysis of the Biological Activity of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and Other Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and other substituted benzoxazines, with a focus on their antimicrobial and anticancer properties. While direct experimental data for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is limited in the public domain, this comparison draws upon data from structurally related compounds to provide insights into its potential bioactivity.
Antimicrobial Activity
Benzoxazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The introduction of a halogen, such as chlorine, at the 7-position of the benzoxazine ring is anticipated to modulate the antimicrobial potency.
Comparison of Antimicrobial Activity of Benzoxazine Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric | Result | Reference |
| 7-chloro-2-methyl-4H-benzo[d]-oxazin-4-one | Klebsiella pneumonia, Staphylococcus aureus, Pseudomonas aeruginosa | MIC | 6 - 9 mg/mL | |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Zone of Inhibition | Up to 22 mm | [1][2] |
| 1,3-Benzoxazine Derivatives | Gram-positive and Gram-negative bacteria, Fungi | - | Moderate antimicrobial activity | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for 7-chloro-2-methyl-4H-benzo[d]-oxazin-4-one:
The antibacterial activity was determined using a broth microdilution method. The synthesized compounds were dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing nutrient broth. Bacterial suspensions of Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa were added to each well. The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.[1]
Disk Diffusion Assay for 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives:
The antimicrobial activity of the synthesized compounds was evaluated by the disk diffusion method. Muller-Hinton agar plates were uniformly inoculated with test microorganisms (E. coli, S. aureus, and B. subtilis). Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds dissolved in a suitable solvent and placed on the agar surface. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters.[2]
Mechanism of Antimicrobial Action
The antimicrobial action of benzoxazine derivatives is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of bacterial DNA replication by targeting enzymes like DNA gyrase.[1][2] Additionally, the ring-opening of the benzoxazine structure can lead to the formation of a phenol-amine structure, which can disrupt the bacterial cell surface through electrostatic interactions.[1]
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents. The substitution pattern on the benzoxazine ring plays a crucial role in determining their cytotoxic and pro-apoptotic effects.
Comparison of Anticancer Activity of Benzoxazine Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric | Result | Reference |
| 7-Nitro-2-aryl-4H-benzo[d]oxazin-4-ones | HeLa | % Inhibition of Cell Viability | 28.54 - 44.67% | [4][5] |
| 7-Amino-2H-benzo[b][2]oxazin-3(4H)-one derivatives | MCF-7, HeLa | IC50 | 15.38 - 17.08 µg/mL | [6] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazole derivatives | A549, Huh7, MCF-7, HCT-116, SKOV3 | IC50 | 7.59 - 18.52 µM (against A549) | [7] |
| 4H-Benzo[d][1]oxazines | MCF-7, CAMA-1, SKBR-3, HCC1954 | IC50 | 0.09 - 157.4 µM | [8] |
Experimental Protocols
MTT Assay for Anticancer Activity:
Human cancer cell lines (e.g., HeLa, MCF-7, A549) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the synthesized benzoxazine derivatives for a specified period (e.g., 48 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.[4][5][7]
Hoechst 33258 Staining for Apoptosis:
Cancer cells were treated with the test compounds for a specified time. After treatment, the cells were fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA. The stained cells were observed under a fluorescence microscope. Apoptotic cells were identified by their characteristic nuclear morphology, such as chromatin condensation and nuclear fragmentation. The apoptotic index was calculated as the percentage of apoptotic cells relative to the total number of cells.[4][5]
Signaling Pathways in Cancer
Benzoxazine derivatives may exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine are yet to be elucidated, related compounds have been shown to induce apoptosis through mechanisms that may involve the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[7][8]
Caption: Potential signaling pathways modulated by benzoxazines.
Conclusion
The available data on structurally similar compounds suggest that 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine likely possesses both antimicrobial and anticancer properties. The presence of the chlorine atom at the 7-position is expected to influence its potency and selectivity. Further experimental studies are warranted to fully characterize the biological activity profile of this specific compound and to elucidate its precise mechanisms of action. This will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ikm.org.my [ikm.org.my]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effect of 4H-Benzo[d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - Fraire-Soto - Current Medicinal Chemistry [edgccjournal.org]
comparative study of different synthetic methods for 3,4-dihydro-2H-1,4-benzoxazines
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative overview of the most common and effective methods for the preparation of 3,4-dihydro-2H-1,4-benzoxazines, tailored for researchers, scientists, and professionals in drug development.
At a Glance: Comparison of Key Synthetic Methods
The following table summarizes the key quantitative parameters of the different synthetic approaches to 3,4-dihydro-2H-1,4-benzoxazines, offering a quick reference for selecting the most suitable method based on specific research needs.
| Synthetic Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts | Noteworthy Features |
| Classical Ring Closure | Moderate to Good | 3 days | Reflux | o-Aminophenol, 1,2-dibromoethane, K₂CO₃ | Simple, readily available starting materials, but can be slow.[1] |
| From Benzoxazoles | Quantitative (2 steps) | 18 h (reduction) + 3 days (cyclization) | RT to Reflux | Benzoxazole, NaBH₄/AcOH, 1,2-dibromoethane, K₂CO₃ | Efficient two-step sequence from commercial starting materials.[1] |
| Lewis Acid/Cu-Catalyzed Cyclization | Up to 95% | Stepwise, one-pot | RT to 110 | Activated aziridines, 2-halophenols, Lewis acid (e.g., Sc(OTf)₃), CuI, L-proline, K₂CO₃ | Excellent enantio- and diastereospecificity (>99% ee, >99% de). |
| Buchwald-Hartwig Amination | 50-96% | Not specified | Not specified | 1,4-Benzoxazine, substituted bromobenzenes, Pd catalyst, ligand | Versatile for N-arylation of the benzoxazine core. |
| Reductive Cyclization | Good to Excellent | Not specified | Not specified | 2-(2-Nitrophenoxy)acetonitrile adducts, Fe/acetic acid | Tolerates a variety of functional groups. |
| One-Pot Multicomponent Reactions | 41-92% | Not specified | Room Temperature | 2-Aminophenol, aldehydes, α-haloketones | Diastereoselective, catalyst-free, and environmentally friendly. |
| Microwave-Assisted Synthesis | 44-82% | 8-10 minutes | 80 | 2-Aminophenols, 2-bromoalkanoates, DBU | Rapid synthesis, particularly effective for substrates with electron-withdrawing groups.[2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for 3,4-dihydro-2H-1,4-benzoxazines.
References
Unambiguous Structural Verification of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine, a heterocyclic compound of interest in medicinal chemistry.
While X-ray crystallography stands as the definitive method for determining molecular architecture, a comprehensive structural elucidation often relies on a combination of techniques. This guide presents a side-by-side comparison of the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for each technique are detailed to provide a practical framework for researchers.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the key quantitative data obtained from X-ray crystallography and other spectroscopic methods for the analysis of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and its closely related analogues.
| Analytical Technique | Parameter | Observed/Reported Value | Interpretation |
| X-ray Crystallography | Crystal System | Orthorhombic (example) | Provides information on the symmetry of the crystal lattice. |
| Space Group | Iba2 (example) | Defines the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 13.528 Å, b = 29.616 Å, c = 7.074 Å (example) | Defines the size and shape of the repeating unit in the crystal. | |
| Bond Lengths & Angles | e.g., C-Cl, C-N, C-O | Unambiguously determines the precise geometry of the molecule. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Aromatic protons: ~7.0-7.5 ppm; -CH₂-O-: ~4.5 ppm; -CH₂-N-: ~3.5 ppm | Indicates the chemical environment of each proton. |
| Coupling Constants (J) | ~7-9 Hz (ortho-coupling) | Reveals connectivity between neighboring protons. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Aromatic carbons: ~115-150 ppm; C-Cl: ~125-135 ppm; -CH₂-O-: ~65-75 ppm; -CH₂-N-: ~40-50 ppm | Identifies the different carbon environments in the molecule. |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | C-H (aromatic): ~3000-3100; C-H (aliphatic): ~2850-2960; C=C (aromatic): ~1450-1600; C-O-C: ~1230; C-N: ~1200-1350; C-Cl: ~700-800 | Confirms the presence of specific functional groups. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M]⁺ and [M+2]⁺ | Confirms the molecular weight and indicates the presence of chlorine. |
| Fragmentation Pattern | Loss of Cl, CH₂O, etc. | Provides clues about the molecular structure. |
Experimental Protocols
X-ray Crystallography
The definitive three-dimensional structure of a molecule is determined through single-crystal X-ray diffraction.
1. Crystal Growth:
-
Crystals of a closely related compound, 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one, were obtained by the slow evaporation of a solution of the compound in an ethyl acetate/hexane mixture at room temperature over ten days.[1] This is a common technique for obtaining high-quality single crystals suitable for diffraction experiments.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. For 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one, data was collected on a Bruker SMART CCD area-detector diffractometer.[1]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
1. Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired. For a related compound, 7-chloro-2-methyl-4H-benzo[d][2][3]-oxazine-4-one, spectra were recorded on a 400 MHz instrument in DMSO-d₆.[3]
3. Spectral Analysis:
-
The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum are analyzed to assign protons to specific positions in the molecule.
-
The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
1. Sample Preparation:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded from a thin film or a solution.
2. Data Acquisition:
-
The sample is placed in the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. For a similar benzoxazine derivative, the IR spectrum was recorded on a Buck scientific IR M500 instrument.[3]
3. Spectral Analysis:
-
The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.
1. Sample Introduction and Ionization:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The molecules are ionized, typically using electron impact (EI) or electrospray ionization (ESI). For a related compound, gas chromatography-mass spectrometry (GC/MS) was performed with electron impact energy of 70eV.[3]
2. Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z).
3. Detection and Spectral Analysis:
-
The abundance of each ion is measured, and a mass spectrum is generated.
-
The molecular ion peak confirms the molecular weight. The presence of a chlorine atom is indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. The fragmentation pattern provides structural information.
Workflow for Structural Elucidation
The following diagram illustrates the typical workflow for the structural elucidation of a novel compound like 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine.
References
- 1. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
A Comparative Spectroscopic Guide to 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and its structural analogs. Understanding the nuanced differences in their spectroscopic signatures is crucial for unambiguous identification, characterization, and quality control in research and development. This document presents available experimental data alongside expected spectroscopic characteristics, offering a comprehensive resource for professionals in the field.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and two common alternatives: the parent compound 3,4-dihydro-2H-benzo[b][1][2]oxazine and its isomer, 6-chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 | NH |
| 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | ~4.3 (t) | ~3.4 (t) | ~6.8 (d) | ~6.7 (dd) | - | ~6.6 (d) | ~3.8 (s) |
| 3,4-dihydro-2H-benzo[b][1][2]oxazine | 4.29 (t) | 3.41 (t) | 6.85 (d) | 6.78 (t) | 6.71 (t) | 6.65 (d) | 3.75 (s) |
| 6-chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine | ~4.3 (t) | ~3.4 (t) | ~6.8 (d) | - | ~6.7 (dd) | ~6.6 (d) | ~3.8 (s) |
Note: Data for 7-Chloro and 6-chloro derivatives are estimated based on established substituent effects on aromatic chemical shifts. "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, and "dd" denotes doublet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-2 | C-3 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | ~67 | ~42 | ~132 | ~118 | ~122 | ~125 (C-Cl) | ~116 | ~144 |
| 3,4-dihydro-2H-benzo[b][1][2]oxazine | 67.2 | 42.5 | 132.8 | 117.9 | 122.1 | 118.9 | 115.8 | 145.1 |
| 6-chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine | ~67 | ~42 | ~133 | ~117 | ~128 (C-Cl) | ~121 | ~116 | ~143 |
Note: Data for 7-Chloro and 6-chloro derivatives are estimated based on established substituent effects.
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | N-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C=C Stretch (Aromatic) | C-N Stretch | C-O Stretch | C-Cl Stretch |
| 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | ~3400 | ~3050 | ~2920, ~2850 | ~1600, ~1500 | ~1230 | ~1050 | ~750 |
| 3,4-dihydro-2H-benzo[b][1][2]oxazine | 3395 | 3055 | 2924, 2853 | 1605, 1508 | 1235 | 1055 | - |
| 6-chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine | ~3400 | ~3050 | ~2920, ~2850 | ~1600, ~1490 | ~1230 | ~1050 | ~800 |
Note: Data for chloro-derivatives are predicted based on characteristic absorption frequencies.
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragment Ions |
| 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine | C₈H₈ClNO | 169.61 | 169/171 (3:1) | 140/142, 111 |
| 3,4-dihydro-2H-benzo[b][1][2]oxazine | C₈H₉NO | 135.16 | 135 | 106, 77 |
| 6-chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine | C₈H₈ClNO | 169.61 | 169/171 (3:1) | 140/142, 111 |
Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled single-pulse sequence.
-
Spectral Width : 0 to 220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid/Solid Samples (ATR) : Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
Background : Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]
-
Data Acquisition (ESI-MS) :
-
Ionization Mode : Positive or negative ion mode.
-
Infusion : Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (EI-MS) :
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electron Energy : Standard 70 eV.
-
Mass Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation pattern.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For chlorinated compounds, look for the isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio).
Visualizing Spectroscopic Analysis and Molecular Structures
The following diagrams illustrate the general workflow of spectroscopic analysis and the structural differences between the compared molecules.
Caption: Workflow of Spectroscopic Analysis.
Caption: Structures of Benzoxazine Analogs.
References
comparing the antimicrobial efficacy of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives
Comparative Antimicrobial Efficacy of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine Derivatives
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Among the heterocyclic compounds being explored, 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives have shown promise as a scaffold for the development of new antibacterial and antifungal drugs. This guide provides a comparative analysis of the antimicrobial efficacy of selected derivatives from this class, supported by experimental data and detailed methodologies to aid in further research and development.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The following table summarizes the reported MIC values for a synthesized 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazin-4-one derivative against a panel of clinically relevant bacteria.[1]
| Derivative | Microorganism | MIC (mg/mL) |
| 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazin-4-one | Escherichia coli | 6.00 |
| Klebsiella pneumonia | - | |
| Staphylococcus aureus | 6.00 | |
| Pseudomonas aeruginosa | 9.00 | |
| Bacillus species | - | |
| Candida albicans | - | |
| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one (related compound) | Escherichia coli | - |
| Klebsiella pneumonia | 7.00 | |
| Staphylococcus aureus | 6.00 | |
| Pseudomonas aeruginosa | 8.00 | |
| Bacillus species | - | |
| Candida albicans | - |
Note: "-" indicates that no significant activity was reported or the data was not provided in the cited literature.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives using the agar well diffusion method, as described in the referenced literature.[1]
1. Preparation of Materials and Microorganisms:
- Test Compounds: Synthesized 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of known concentrations. Further dilutions are made to achieve a range of test concentrations (e.g., 20 – 640 mg/mL).[1]
- Microbial Strains: Standard stock cultures of the test microorganisms are used. Bacterial strains such as Staphylococcus aureus (ATCC10145), Bacillus species (NCTC 8236), Escherichia coli (ATCC 25923), and Klebsiella pneumonia (NCTC 10418), and fungal strains like Candida albicans (ATCC24433) are obtained from a reputable culture collection.[1]
- Culture Media: Nutrient agar is used for the growth of bacterial organisms, and Sabouraud dextrose agar is used for fungi.[1]
- Controls: A standard antibiotic (e.g., Ciprofloxacin at 20 mg/mL) is used as a positive control, and the solvent (e.g., 10% DMSO) is used as a negative control.[1]
2. Inoculation of Agar Plates:
- A broth culture of the test microorganism is prepared.
- 0.2 mL of the broth culture is seeded onto the surface of the appropriate agar medium (nutrient agar for bacteria, Sabouraud dextrose agar for fungi).[1]
- The inoculum is allowed to dry on the agar surface.
3. Agar Well Diffusion Assay:
- Wells are aseptically punched into the inoculated agar plates.
- A fixed volume of each concentration of the test compound is added to the respective wells.
- The positive and negative control solutions are also added to separate wells.
4. Incubation:
- The culture plates are incubated under appropriate conditions. For bacterial organisms, plates are typically incubated at 37°C for 24 hours.[1] For fungal organisms, incubation is at room temperature (approximately 28°C) for 48 hours.[1]
5. Determination of MIC:
- After incubation, the plates are examined for zones of inhibition around the wells.
- The MIC is determined as the lowest concentration of the test compound that shows a clear zone of inhibition, indicating the prevention of microbial growth.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
While the precise signaling pathways for the antimicrobial action of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives are not yet fully elucidated, the general mechanism for some benzoxazine derivatives is proposed to involve the inhibition of essential bacterial enzymes. For instance, some 1,4-benzoxazine derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication in bacteria. The following diagram illustrates this proposed mechanism.
Caption: Proposed Mechanism of Action via DNA Gyrase Inhibition.
in vitro evaluation of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine analogues against cancer cell lines
A Comparative Guide to the In Vitro Anticancer Activity of 2H-Benzo[b]oxazine Analogues
This guide provides a comparative analysis of the in vitro anticancer activity of various 2H-benzo[b]oxazine analogues based on available experimental data. While the focus of this guide is on the broader class of 2H-benzo[b]oxazine derivatives due to the limited availability of specific data on 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine analogues, the presented findings offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology. The data is compiled from multiple studies investigating the cytotoxic effects of these compounds against a range of cancer cell lines.
Data Presentation: Comparative Cytotoxicity of 2H-Benzo[b]oxazine Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of various 2H-benzo[b][1][2]oxazine derivatives against different human cancer cell lines. The data highlights the potential of these compounds as anticancer agents, with some exhibiting significant activity, particularly under hypoxic conditions.
| Compound ID | Cancer Cell Line | Condition | IC50 (µM) | Reference |
| Compound 10 | HepG2 | Hypoxia | 87 ± 1.8 | [1][3] |
| HepG2 | Normoxia | > 600 | [1][3] | |
| Compound 11 | HepG2 | Hypoxia | 10 ± 3.7 | [1][3] |
| HepG2 | Normoxia | > 1000 | [1][3] | |
| Compound 14f | PC-3 | Normoxia | 9.71 | [4] |
| MDA-MB-231 | Normoxia | 12.9 | [4] | |
| MIA PaCa-2 | Normoxia | 9.58 | [4] | |
| U-87 MG | Normoxia | 16.2 | [4] | |
| Compound c5 | Huh-7 | Normoxia | 28.48 | [5] |
| Compound c14 | Huh-7 | Normoxia | 32.60 | [5] |
| Compound c16 | Huh-7 | Normoxia | 31.87 | [5] |
| Compound c18 | Huh-7 | Normoxia | 19.05 | [5] |
Experimental Protocols
The evaluation of the anticancer activity of these benzoxazine analogues typically involves a series of in vitro assays. Below are the detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzoxazine analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period, typically 48 to 72 hours. For studies involving hypoxia, the plates are incubated in a hypoxic chamber with reduced oxygen levels (e.g., 1% O2).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Clonogenic Assay
The clonogenic assay is a cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Seeding: After treatment, the cells are harvested, counted, and seeded in low densities in new culture dishes.
-
Colony Formation: The cells are incubated for 1 to 3 weeks to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained with a dye like crystal violet. Colonies containing at least 50 cells are then counted.
-
Survival Fraction Calculation: The survival fraction is calculated as the ratio of the number of colonies formed by treated cells to the number of colonies formed by untreated control cells.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening```dot
Caption: A diagram illustrating the proposed mechanism of action for hypoxia-activated benzoxazine prodrugs.
Some studies suggest that certain benzoxazinone derivatives may exert their anticancer effects by targeting the c-Myc G-quadruplex structure. These compounds have been shown to inhibit the proliferation and migration of various cancer cells and downregulate the expression of c-Myc mRNA in a dose-dependent manner. [6]Further investigation at the molecular level indicates that these compounds can induce the formation of G-quadruplexes in the c-Myc gene promoter. [6] In conclusion, the in vitro evaluation of 2H-benzo[b]oxazine analogues has demonstrated their potential as a promising scaffold for the development of novel anticancer agents. Several derivatives have shown significant cytotoxic activity against a variety of cancer cell lines. Notably, some analogues exhibit enhanced efficacy under hypoxic conditions, a characteristic of the tumor microenvironment, suggesting a potential for tumor-selective therapy. [1][3]The proposed mechanisms of action, including the targeting of hypoxia-inducible pathways and c-Myc G-quadruplexes, provide a strong rationale for further preclinical and clinical investigation of this class of compounds.
References
- 1. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine Derivatives: A Comparative Guide
A detailed examination of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives reveals their potential as promising scaffolds in medicinal chemistry, particularly in the development of novel antibacterial agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid researchers and drug development professionals in this evolving field.
The benzo[b]oxazine core is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a chlorine atom at the 7-position of the 3,4-dihydro-2H-benzo[b]oxazine ring system has been shown to modulate the pharmacological properties of these molecules. This guide synthesizes available data to elucidate the impact of various structural modifications on their biological efficacy.
Antibacterial Activity: A Head-to-Head Comparison
A study focusing on the synthesis and antibacterial evaluation of 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazin-4-one (Compound 1) and its corresponding quinazolinone analog, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one (Compound 2), provides valuable insights into the SAR of this scaffold. The antibacterial activity of these compounds was assessed against a panel of pathogenic bacteria, with the results summarized in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of 7-Chloro-Substituted Benzoxazinone and Quinazolinone Derivatives [1]
| Compound | Structure | Klebsiella pneumoniae (MIC, mg/mL) | Staphylococcus aureus (MIC, mg/mL) | Pseudomonas aeruginosa (MIC, mg/mL) |
| 1 | 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazin-4-one | 9 | 8 | 9 |
| 2 | 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | 6 | 6 | 7 |
The data indicates that both compounds exhibit significant antibacterial activity. Notably, the quinazolinone derivative (Compound 2) demonstrated superior potency against all tested strains compared to its benzoxazinone counterpart (Compound 1). This suggests that the replacement of the oxygen atom at the 1-position of the oxazine ring with a nitrogen atom, and the addition of an amino group at the 3-position, enhances the antibacterial efficacy of the 7-chloro-substituted heterocyclic system.[1]
Experimental Protocol: Antibacterial Screening
The antibacterial activity of the synthesized compounds was determined using the agar well diffusion method.[1]
1. Preparation of Microbial Cultures: Stock cultures of Klebsiella pneumoniae (NCTC 10418), Staphylococcus aureus (ATCC 10145), and Pseudomonas aeruginosa were used. The test organisms were obtained from the Pharmaceutical Microbiology Department of the University of Benin, Benin City, Nigeria.[1]
2. Inoculation: Pure cultures of the microorganisms were grown in nutrient broth and incubated.
3. Agar Well Diffusion Assay:
- Nutrient agar plates were seeded with the microbial cultures.
- Wells were created in the agar using a sterile cork borer.
- Solutions of the test compounds at various concentrations were added to the wells.
- The plates were incubated, and the diameter of the zone of inhibition around each well was measured to determine the minimum inhibitory concentration (MIC).[1]
Broader SAR Insights from a 6-Chloro-1,4-Benzoxazine Series
While data on a series of 7-chloro derivatives is limited, a study on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, including a 6-chloro analog, offers valuable comparative SAR data for halogenated benzoxazines as serotonin-3 (5-HT3) receptor antagonists.[3]
Key SAR observations from this series include: [3]
-
Effect of Ring System: Replacing the 1,4-benzoxazine ring with a 1,4-benzthiazine or a seven-membered ring (1,5-benzoxepine or 1,5-benzthiepine) led to a decrease in affinity for the 5-HT3 receptor.
-
Substitution at Position 2: The introduction of substituents at the 2-position of the 1,4-benzoxazine ring influenced antagonistic activity in the following order: dimethyl > methyl > dihydro > phenyl.
-
Basic Moiety: Compounds with a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety as the basic part of the carboxamide were equipotent to those with a 1-azabicyclo[2.2.2]oct-3-yl moiety.
These findings highlight the sensitivity of the biological activity of the benzoxazine scaffold to structural modifications at various positions.
Synthesis and Experimental Workflow
The general synthetic pathway for the creation of 7-chloro-substituted benzoxazinone derivatives involves the condensation of appropriately substituted aminophenols with α-halo-substituted carbonyl compounds. The following diagram illustrates a typical experimental workflow for the synthesis and subsequent antibacterial screening of these compounds.
Caption: A generalized workflow for the synthesis and antibacterial evaluation of 7-chloro-benzoxazine derivatives.
Conclusion and Future Directions
The available data, though limited, underscores the potential of 7-chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives as a scaffold for the development of new therapeutic agents, particularly antibacterials. The comparative analysis with the corresponding quinazolinone suggests that modifications to the heterocyclic core can significantly impact biological activity.
Future research should focus on the synthesis and evaluation of a broader range of 7-chloro-3,4-dihydro-2H-benzo[b]oxazine derivatives with diverse substitutions at the 2, 3, and 4-positions to establish a more comprehensive SAR. Such studies will be crucial for optimizing the potency and selectivity of this promising class of compounds for various biological targets.
References
Comparative Docking Studies of Benzoxazine Derivatives with Biological Targets: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies of benzoxazine derivatives against various biological targets implicated in cancer, bacterial infections, and inflammation. The data presented herein is a synthesis of findings from multiple studies, offering insights into the therapeutic potential of this versatile heterocyclic scaffold. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Data Presentation
The following tables summarize the quantitative data from comparative docking and in vitro studies of benzoxazine derivatives against key biological targets.
Antimicrobial Activity: E. coli DNA Gyrase
DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. The following table presents the docking scores of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against E. coli DNA gyrase.[3] A more negative docking score indicates a stronger predicted binding affinity.
| Compound | Docking Score (kcal/mol) |
| 4a | Favorable Binding |
| 4b | Weaker Affinity |
| 4c | Weaker Affinity |
| 4d | -6.585 (Strongest Interaction) |
| 4e | Favorable Binding |
| 4f | Favorable Binding |
| 4g | Weaker Affinity |
Anticancer Activity: Estrogen Receptor Alpha (ERα) and Breast Cancer Cell Line (MCF-7)
The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-responsive breast cancer. The table below shows the in vitro cytotoxic activity (IC50 values) of resynthesized benzoxazine derivatives against the MCF-7 human breast cancer cell line and their potential interaction with ERα.[4]
| Compound | MCF-7 IC50 (mM) | Predicted Target |
| OBOP-01 | 1.52 ± 0.02 | Estrogen Receptor Alpha (ERα) |
| OBOP-02 | 1.72 ± 0.02 | Estrogen Receptor Alpha (ERα) |
Anti-inflammatory Activity: COX-1/COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The following table summarizes the in vitro inhibitory activity (IC50 values) and selectivity index (SI) of novel 1,4-benzoxazine derivatives against COX-1 and COX-2.[5][6]
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 3e | 0.57 - 0.72 | 186.8 - 242.4 |
| 3f | 0.57 - 0.72 | 186.8 - 242.4 |
| 3r | 0.57 - 0.72 | 186.8 - 242.4 |
| 3s | 0.57 - 0.72 | 186.8 - 242.4 |
| Celecoxib (Standard) | 0.30 | >303 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Molecular Docking Protocol (General)
A generalized workflow for comparative molecular docking studies is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 5L3J) is retrieved from the Protein Data Bank (PDB).
-
The protein structure is prepared by adding hydrogen atoms, assigning bond orders, and creating zero-order bonds to metals.
-
Missing side chains and loops are filled in using tools like Prime.
-
Water molecules beyond a 5 Å radius from heteroatoms are removed.
-
The protonation states of the residues are optimized using tools like Epik, and the hydrogen bond network is optimized.[3]
-
-
Ligand Preparation:
-
The 2D structures of the benzoxazine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are prepared by generating possible ionization states at a physiological pH range and optimizing their geometries.
-
-
Grid Generation:
-
A receptor grid is generated to define the active site for docking. The grid box is typically centered on the co-crystallized ligand or a known binding site of the target protein.
-
-
Docking:
-
The prepared ligands are docked into the receptor grid using a docking program such as Schrödinger Glide.
-
The docking poses are evaluated using a scoring function to predict the binding affinity.
-
Antimicrobial Activity Assay (Disc Diffusion Method)
-
Microorganisms: Bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis are used.
-
Culture Preparation: Pure cultures of the microorganisms are grown in nutrient broth at 37°C until the turbidity matches the 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the adjusted suspension and streaked evenly over the surface of nutrient agar plates.
-
Disc Preparation: Sterile 6 mm paper discs are impregnated with a known concentration of the test compounds (e.g., 100 µ g/disc ) dissolved in a suitable solvent like DMSO.
-
Application: The prepared discs are placed on the inoculated agar plates. Standard antibiotic discs (e.g., Chloramphenicol) are used as positive controls.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Line: Human breast cancer cell line MCF-7 is used.
-
Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the benzoxazine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Reagents: COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-1 and COX-2 enzymes are used.
-
Sample Preparation: Test compounds are dissolved in DMSO to prepare various concentrations.
-
Reaction Mixture: A reaction mixture containing Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2) is prepared.
-
Assay Protocol:
-
The test sample, inhibitor control (e.g., Celecoxib), and enzyme control are added to the wells of a 96-well plate.
-
The reaction mixture is added to each well.
-
The reaction is initiated by adding a diluted solution of Arachidonic Acid.
-
-
Fluorescence Measurement: The fluorescence is measured immediately at an excitation/emission wavelength of 535/587 nm in a kinetic mode at 25°C.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compounds.[7]
Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for molecular docking.
Experimental Workflow for Molecular Docking.
Mechanism of DNA Gyrase Inhibition.
EGFR Signaling Pathway Inhibition.
Cyclooxygenase (COX) Signaling Pathway Inhibition.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nano-ntp.com [nano-ntp.com]
Safety Operating Guide
Proper Disposal of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine: A Step-by-Step Guide
Proper Disposal of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine, ensuring compliance and minimizing risk.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE). Handle the compound in a well-ventilated area.[1] Avoid the formation of dust and aerosols.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Prevents accidental eye contact with the chemical. |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[1] | Avoids skin contact.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of dust, mists, or vapors. |
II. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Experimental Protocol: Chemical Waste Collection
-
Containerization: Place waste 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine into a suitable, closed, and clearly labeled container for disposal.[1]
-
Labeling: The label should include the chemical name, concentration, and any known hazards.
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
III. Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools.[1]
-
Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
IV. Contaminated Packaging
Containers that have held 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazine must also be disposed of properly. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or by other procedures approved by state and local authorities.[1]
Disposal Workflow
Caption: Disposal Workflow Diagram.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
